Executive Summary (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate, commonly known as (R)-Tryptophanol Oxalate or D-Tryptophanol Oxalate , is a high-value chiral building block derived from the reduction of D-tryptophan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate, commonly known as (R)-Tryptophanol Oxalate or D-Tryptophanol Oxalate , is a high-value chiral building block derived from the reduction of D-tryptophan.[1] As the reduced alcohol form of the amino acid, it retains the indole moiety and the specific stereochemistry at the
-carbon, making it an indispensable synthon in the asymmetric synthesis of indole alkaloids and pharmaceutical agents targeting the central nervous system (CNS).[1]
This guide details the physicochemical properties, synthetic pathways, and application spectra of this compound, providing researchers with the critical data needed for its integration into drug development pipelines.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The oxalate salt form is preferred in industrial and laboratory settings due to its enhanced stability, crystallinity, and ease of purification compared to the free base, which can be a waxy solid or viscous oil prone to oxidation.[1]
Nomenclature & Identifiers
Parameter
Details
IUPAC Name
(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol oxalate
Common Names
(R)-Tryptophanol oxalate; D-Tryptophanol oxalate
CAS Number
58889-66-0 (Oxalate salt); 52485-52-6 (Free base)
Molecular Formula
(Salt); (Total)
Molecular Weight
280.28 g/mol (Salt); 190.24 g/mol (Free Base)
SMILES
C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O
Stereochemistry
(R)-Enantiomer (derived from D-Tryptophan)
Physical Properties[1][8]
Property
Value / Description
Appearance
White to off-white crystalline powder
Melting Point
Free base: 86–89 °C; Oxalate salt typically decomposes >180 °C (dependent on solvation)
Solubility
Soluble in water, methanol, DMSO; Sparingly soluble in ethanol; Insoluble in non-polar solvents (hexane, ether)
Optical Rotation
(c=1, MeOH) (Note: Sign is opposite to L-isomer)
Hygroscopicity
Moderate; storage under desiccant recommended
Synthesis & Manufacturing
The synthesis of (R)-tryptophanol oxalate is a two-stage process: the chemoselective reduction of the carboxylic acid moiety of D-tryptophan followed by salt formation.
Synthetic Pathway
The reduction is typically achieved using Lithium Aluminum Hydride (
) or the Sodium Borohydride/Iodine () system.[1] The latter is often preferred for scalability and safety.
Figure 1: Synthetic route from D-Tryptophan to (R)-Tryptophanol Oxalate.[1]
Detailed Protocol (Laboratory Scale)
Reduction:
Suspend D-Tryptophan (1.0 eq) in anhydrous THF under nitrogen.
Add
(2.5 eq) followed by dropwise addition of (1.0 eq) in THF (or use reflux).[1]
Reflux for 12–18 hours until TLC indicates consumption of starting material.
Quench with methanol, concentrate, and treat with aqueous KOH to liberate the free amine.[1] Extract with ethyl acetate.
Salt Formation:
Dissolve the crude (R)-tryptophanol free base in a minimal amount of acetone or ethanol.
Add a solution of oxalic acid dihydrate (1.0 eq) in acetone dropwise.[1]
The oxalate salt precipitates as a white solid.
Filter, wash with cold acetone/ether, and dry under vacuum.[1]
Applications in Drug Discovery[13]
(R)-Tryptophanol oxalate serves as a versatile chiral scaffold.[1] Its primary utility lies in transferring the indole chirality into complex molecules without racemization.
Chiral Pool Synthesis
It is used to synthesize:
Indole Alkaloids: Precursor for reserpine analogues and yohimbine derivatives.
CNS Agents: The indole ring is a "privileged structure" in medicinal chemistry, binding to serotonin (5-HT) receptors.[1] The (R)-isomer provides access to specific stereoisomers of drug candidates that may exhibit different pharmacological profiles than their (S)-counterparts.[1]
Chiral Auxiliaries: Used in the resolution of racemic acids or as a ligand in asymmetric catalysis.
Figure 2: Downstream applications of (R)-Tryptophanol in organic synthesis.
Analytical Characterization
To ensure the integrity of the compound for research use, the following analytical benchmarks should be met:
H315/H319: Causes skin and serious eye irritation.
Precautions: Wear nitrile gloves and safety glasses. Avoid inhalation of dust. Oxalates can cause systemic toxicity if ingested in large quantities due to calcium chelation.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6951149, L-Tryptophanol. (Note: Reference for the enantiomer properties which serve as the baseline for the R-isomer). Retrieved from [Link][1]
ChemSrc. (2025).[1] (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate CAS 58889-66-0 Details. Retrieved from [Link][1]
Junk, L., & Kazmaier, U. (2016).[1] Synthesis of Modified Tryptophan Derivatives. Organic Chemistry Frontiers. (Context on indole synthesis and modification).
An In-Depth Technical Guide to L-Tryptophanol Oxalate: Properties, Characterization, and Applications
This guide provides a comprehensive technical overview of L-Tryptophanol oxalate, a key derivative of the amino acid L-Tryptophan. Designed for researchers, scientists, and professionals in drug development, this documen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of L-Tryptophanol oxalate, a key derivative of the amino acid L-Tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, advanced analytical methodologies, and critical handling considerations for this compound. The narrative emphasizes the causality behind experimental choices and provides actionable insights grounded in established scientific principles.
Introduction: The Significance of L-Tryptophanol and its Oxalate Salt
L-Tryptophanol, the alcohol derivative of L-Tryptophan, serves as a vital chiral building block in the synthesis of complex peptides and pharmaceutical intermediates.[1][2] Its indole side chain and primary alcohol and amine functionalities make it a versatile precursor. However, the free base form of L-Tryptophanol can be a viscous liquid or low-melting solid, which presents challenges in purification, handling, and long-term storage.[2]
The formation of an oxalate salt is a common and effective strategy to overcome these challenges. Oxalic acid, a simple dicarboxylic acid, reacts with the basic amino group of L-Tryptophanol to form a stable, crystalline salt. This process is often employed to facilitate the purification of the final product through crystallization and to improve its handling characteristics and shelf-life. The resulting L-Tryptophanol oxalate is typically a well-defined, crystalline solid with a higher melting point and distinct physicochemical properties compared to the free base.[3]
Core Physicochemical Properties
A thorough understanding of the fundamental properties of L-Tryptophanol oxalate is paramount for its effective use in any research or development setting. These properties dictate solvent selection, reaction conditions, and formulation strategies.
Chemical Structure and Identity
L-Tryptophanol oxalate is an acid-base salt formed between one molecule of L-Tryptophanol and one molecule of oxalic acid. The proton transfer occurs from one of the carboxylic acid groups of oxalic acid to the primary amine of L-Tryptophanol, forming an ammonium cation and a hydrogen oxalate anion.
Diagram 1: Formation of L-Tryptophanol Oxalate
A schematic representation of the acid-base reaction.
Summary of Physical and Chemical Data
The quantitative properties of L-Tryptophanol oxalate are summarized below, with a comparison to its free base form, L-Tryptophanol. This tabular format allows for a quick assessment of the differences and aids in material selection.
Data not available for L-Tryptophanol, but expected to be similar to L-Tryptophan.
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity, purity, and stability of L-Tryptophanol oxalate. The following section details standard protocols for its analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed to separate L-Tryptophanol from any starting materials, by-products, or degradation products.
Experimental Protocol: HPLC Purity Analysis
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-31 min: 95% to 5% B
31-35 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 280 nm (due to the indole chromophore).
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the L-Tryptophanol oxalate sample in a water/acetonitrile (90:10) mixture to a final concentration of approximately 0.5 mg/mL.
Causality: The C18 stationary phase provides a nonpolar environment, retaining the L-Tryptophanol based on the hydrophobicity of its indole ring. The gradient elution with acetonitrile effectively elutes the analyte and any related impurities with varying polarities. TFA is used as an ion-pairing agent to improve peak shape for the protonated amine. Detection at 280 nm provides high sensitivity and selectivity for the tryptophan moiety.
A Technical Guide to the Spectroscopic Characterization of L-Tryptophanol Oxalate
Abstract This technical guide provides a comprehensive overview of the expected spectroscopic signature of L-Tryptophanol oxalate, a salt formed from the amino alcohol L-Tryptophanol and oxalic acid. In the absence of re...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of L-Tryptophanol oxalate, a salt formed from the amino alcohol L-Tryptophanol and oxalic acid. In the absence of readily available, published experimental spectra for this specific salt, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By synthesizing data from its constituent components—L-Tryptophanol and the oxalate dianion—and applying fundamental principles of spectroscopic analysis, we present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide explains the causal relationships behind the predicted spectral features, offers detailed experimental protocols for data acquisition, and provides visual aids to facilitate understanding. Our objective is to equip researchers with a robust framework for the identification and characterization of L-Tryptophanol oxalate, ensuring scientific integrity and fostering further investigation.
Introduction
L-Tryptophanol is a chiral amino alcohol derived from the essential amino acid L-Tryptophan. Its structure, featuring a primary amine, a primary alcohol, and an indole functional group, makes it a valuable building block in synthetic organic chemistry and pharmaceutical development. The formation of salts, such as the oxalate salt, is a common strategy to improve the handling, stability, and solubility of amine-containing compounds. L-Tryptophanol oxalate is formed through an acid-base reaction between the basic amino group of L-Tryptophanol and the two acidic protons of oxalic acid.
The precise characterization of such salts is paramount for quality control, regulatory approval, and ensuring the reproducibility of scientific research. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for elucidating the molecular structure and confirming the identity of chemical compounds. This guide will delve into the predicted spectroscopic data for L-Tryptophanol oxalate, providing a detailed interpretation of the expected spectra.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for L-Tryptophanol oxalate. These predictions are based on the known spectral properties of L-Tryptophan, L-Tryptophanol, the oxalate anion, and the well-established effects of protonation and salt formation on spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For L-Tryptophanol oxalate, we will focus on ¹H (proton) and ¹³C (carbon-13) NMR. The formation of the oxalate salt involves the protonation of the primary amine of L-Tryptophanol and the deprotonation of both carboxylic acid groups of oxalic acid. This will lead to characteristic shifts in the NMR spectra compared to the free base and free acid.
The protonation of the amine group in L-Tryptophanol to form an ammonium cation (-NH₃⁺) is expected to cause a significant downfield shift of the adjacent protons due to the electron-withdrawing effect of the positive charge. The protons of the oxalate anion are not directly observed in ¹H NMR as they are acidic and exchange with deuterated solvents.
Proton Assignment
Predicted Chemical Shift (δ, ppm) in D₂O
Predicted Multiplicity
Notes
Indole N-H
~10.5 - 11.5
Singlet (broad)
May be broad and exchangeable with D₂O.
Aromatic protons (indole ring)
~7.0 - 7.8
Multiplets
Complex splitting pattern characteristic of the indole ring.
CH (alpha to NH₃⁺)
~3.5 - 4.0
Multiplet
Expected to be shifted downfield compared to L-Tryptophanol free base due to protonation of the amine.
CH₂ (beta to NH₃⁺)
~3.0 - 3.5
Multiplet
Also influenced by the adjacent chiral center and the indole ring.
CH₂ (adjacent to OH)
~3.8 - 4.2
Multiplet
May show complex splitting due to diastereotopicity.
NH₃⁺
Variable, broad
Singlet (broad)
Often broad and may not be observed in protic solvents due to exchange.
OH
Variable, broad
Singlet (broad)
Will exchange with D₂O and typically not observed.
Note: Chemical shifts are predictions and may vary based on solvent and concentration.
The ¹³C NMR spectrum will reflect the carbon skeleton of both the L-Tryptophanol cation and the oxalate anion.
Carbon Assignment
Predicted Chemical Shift (δ, ppm) in D₂O
Notes
Indole carbons
~110 - 140
Multiple signals corresponding to the indole ring system.
CH (alpha to NH₃⁺)
~55 - 60
CH₂ (beta to NH₃⁺)
~25 - 30
CH₂ (adjacent to OH)
~60 - 65
Oxalate C=O
~165 - 175
A single peak is expected for the two equivalent carboxylate carbons. This is a key indicator of the presence of the oxalate counter-ion.[1]
Note: Chemical shifts are predictions and may vary based on solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. The spectrum of L-Tryptophanol oxalate is expected to show characteristic absorption bands for the ammonium group, the hydroxyl group, the indole ring, and the carboxylate anion.
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
Notes
O-H stretch (alcohol)
3200 - 3500
Broad, Medium
Characteristic of the hydroxyl group.
N-H stretch (indole)
~3400
Medium
N-H stretch (ammonium, -NH₃⁺)
2800 - 3200
Broad, Strong
A very broad and strong absorption is a hallmark of an ammonium salt.[2]
C-H stretch (aromatic and aliphatic)
2850 - 3100
Medium-Weak
C=O asymmetric stretch (oxalate)
1550 - 1650
Strong
A strong absorption in this region is characteristic of the carboxylate anion.[3][4][5]
C=O symmetric stretch (oxalate)
1300 - 1420
Strong
The presence of both symmetric and asymmetric stretches confirms the carboxylate.[3][4]
C-N stretch
1000 - 1250
Medium
C-O stretch (alcohol)
1000 - 1260
Medium-Strong
The most significant changes from the spectra of the starting materials will be the disappearance of the broad carboxylic acid O-H stretch from oxalic acid (typically 2500-3300 cm⁻¹) and the appearance of the strong, broad ammonium N-H stretches and the two strong carboxylate C=O stretches.[6][7]
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of salts. In positive ion mode, the spectrum is expected to be dominated by the protonated L-Tryptophanol cation. In negative ion mode, the oxalate dianion or its singly charged adducts may be observed.
Ion
Predicted m/z (Positive Mode)
Notes
[L-Tryptophanol + H]⁺
191.12
This would be the molecular ion of the L-Tryptophanol free base, which is the cationic part of the salt.
Fragments of [L-Tryptophanol + H]⁺
Various
Common fragmentation pathways for amino alcohols include loss of water (-18) and cleavage of the C-C bond alpha to the nitrogen.[8]
Ion
Predicted m/z (Negative Mode)
Notes
[Oxalate - H]⁻
89.00
The singly charged oxalate anion.
[Oxalate]²⁻
44.00
The doubly charged oxalate anion, though less commonly observed.
It is also possible, though less likely with standard ESI conditions, to observe non-covalent adducts of the L-Tryptophanol cation and the oxalate anion in the gas phase.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of L-Tryptophanol oxalate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of L-Tryptophanol oxalate.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.
Ensure the sample is fully dissolved. Gentle vortexing may be required.
¹H NMR Acquisition:
Insert the NMR tube into the spectrometer.
Tune and shim the probe to optimize the magnetic field homogeneity.
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).
Average a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
Set the spectral width to encompass the expected range for carbon resonances (typically 0-200 ppm).
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase the spectra and perform baseline correction.
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS or DSS).
Integrate the peaks in the ¹H spectrum to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain a high-quality infrared spectrum of the solid sample.
Methodology (Attenuated Total Reflectance - ATR):
Instrument Preparation:
Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue if necessary.
Background Spectrum:
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Sample Analysis:
Place a small amount of the solid L-Tryptophanol oxalate sample directly onto the ATR crystal.
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
Data Acquisition:
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Processing:
Perform an ATR correction if necessary.
Label the significant peaks with their wavenumbers.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio of the constituent ions.
Methodology:
Sample Preparation:
Prepare a dilute solution of L-Tryptophanol oxalate (approximately 1-10 µg/mL) in a suitable volatile solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with a small amount of ammonium hydroxide for negative mode).
Instrument Setup:
Calibrate the mass spectrometer using a standard calibration solution.
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
Data Acquisition (Positive Ion Mode):
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to observe the [L-Tryptophanol + H]⁺ ion.
Data Acquisition (Negative Ion Mode):
Switch the instrument to negative ion mode.
Infuse the sample and acquire the mass spectrum over a suitable m/z range to observe the oxalate-related ions.
Data Analysis:
Identify the molecular ions and any significant fragment ions.
Compare the observed m/z values with the theoretical values.
Visualizations
Chemical Structure
Caption: Chemical structure of L-Tryptophanol oxalate.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Plausible ESI-MS Fragmentation of L-Tryptophanol Cation
Caption: Plausible ESI-MS fragmentation pathways.
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of L-Tryptophanol oxalate. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this salt. The detailed experimental protocols offer a practical starting point for acquiring high-quality data. It is our hope that this guide will serve as a valuable resource for scientists in academia and industry, facilitating their research and development endeavors involving L-Tryptophanol and its derivatives.
References
Loo, J. A. (1997). Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Mass Spectrometry Reviews, 16(1), 1-23. Available at: [Link]
Kaddis, C. S., & Loo, J. A. (2007). Native protein mass spectrometry and ion mobility: a new frontier in structural biology. Protein Science, 16(6), 999-1017. Available at: [Link]
Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry. John Wiley & Sons.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
George, W. O., & McIntyre, P. S. (1987). Infrared Spectroscopy. John Wiley & Sons.
ResearchGate. (n.d.). NMR spectra of oxalic acid and uranium-oxalate aqueous solutions. Retrieved from [Link]
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]
Journal of Physical Chemistry A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
Spectroscopy Online. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). Certificate of Analysis: L-Tryptophanol, 97%. Retrieved from [Link]
PubChem. (n.d.). L-(-)-Tryptophanol. Retrieved from [Link]
Walsh Medical Media. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride. Retrieved from [Link]
Solubility of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate in different solvents
This guide details the solubility profile, physicochemical properties, and handling protocols for (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate (commonly referred to as (R)-Tryptophanol Oxalate ). Executive Summary (...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, physicochemical properties, and handling protocols for (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate (commonly referred to as (R)-Tryptophanol Oxalate ).
Executive Summary
(R)-Tryptophanol Oxalate (CAS: 30297-49-9) is the oxalate salt of the chiral amino alcohol derived from D-tryptophan. While the free base is often an oil or low-melting solid prone to oxidation, the oxalate salt is a stable, crystalline solid utilized for purification and long-term storage.
Its solubility behavior follows the classic ionic salt profile : high solubility in high-dielectric protic solvents (water, hot methanol) and negligible solubility in non-polar organic solvents (hexanes, ethers). This differential solubility is the thermodynamic basis for its isolation and purification via recrystallization.
The solubility data below distinguishes between the Free Base (soluble in organics) and the Oxalate Salt (soluble in water/polar organics). This distinction is critical for process design.
Solvent Compatibility Table (Oxalate Salt)
Solvent Class
Solvent
Solubility Rating
Process Application
Polar Protic
Water
High (Hot) / Moderate (Cold)
Primary solvent for recrystallization.
Methanol
High
Dissolution for salt formation; solvent exchange.
Ethanol
Moderate to High
Good for crystallization when mixed with anti-solvents.
Isopropanol
Low to Moderate
Often used to decrease solubility yield in cooling curves.
Polar Aprotic
DMSO
High
Used for biological assays or NMR analysis.
DMF
High
Alternative reaction solvent; difficult to remove.
Non-Polar
Ethyl Acetate
Insoluble
Anti-solvent for precipitation.
Dichloromethane
Insoluble
Used to wash away non-polar impurities.
Diethyl Ether
Insoluble
Classic anti-solvent to crash out the salt.
Hexanes
Insoluble
Wash solvent for filter cakes.
Critical Insight: The oxalate salt forms a robust crystal lattice. While soluble in water, the dissolution is endothermic. Rapid cooling of a saturated aqueous solution often yields fine needles, whereas slow cooling yields prisms better suited for filtration.
Thermodynamic Solubility Trends
The solubility (
) of the oxalate salt generally follows the van't Hoff equation in protic solvents:
Water: Steep solubility curve. High
allows for high-recovery recrystallization (dissolve at 80°C, crystallize at 4°C).
Alcohols: Solubility decreases as the carbon chain length increases (MeOH > EtOH > IPA).
Experimental Protocols
Protocol A: Determination of Solubility (Gravimetric)
Use this protocol to determine exact solubility limits for your specific batch/purity level.
Preparation: Weigh 100 mg of (R)-Tryptophanol Oxalate into a scintillation vial.
Solvent Addition: Add the target solvent in 100 µL increments while maintaining the vial at the target temperature (e.g., 25°C).
Equilibration: Vortex for 60 seconds after each addition. Sonication (5 mins) may be required to break the crystal lattice initially.
Endpoint: The point at which the solution becomes optically clear (no visible particulates) is the solubility limit.
Calculation:
Protocol B: Purification via Recrystallization
This is the standard industry method to upgrade optical purity (>99% ee) and chemical purity.
Dissolution: Suspend crude (R)-Tryptophanol Oxalate in Water (10 mL per gram of solid).
Heating: Heat the slurry to 85–90°C. If solids remain, add water dropwise until clear. Do not boil prolonged to avoid indole oxidation.
Filtration (Hot): If insoluble particles (dust/charcoal) are present, filter rapidly through a pre-heated funnel.
Crystallization:
Allow the solution to cool slowly to room temperature (25°C) over 2 hours.
Transfer to a 4°C environment (fridge) for 12 hours to maximize yield.
Isolation: Filter the white crystals using vacuum filtration.
Washing: Wash the filter cake with ice-cold Isopropanol or Acetone (to remove residual water and aid drying). Do not wash with water.
Drying: Dry under vacuum at 40°C for 24 hours.
Visualizations
Chemical Structure & Salt Formation
The following diagram illustrates the interaction between the tryptophanol cation and the oxalate anion.[2]
Caption: Transformation of the lipophilic free base into the hydrophilic oxalate salt, altering solvent compatibility.
Purification Workflow
The logic flow for selecting the correct solvent system for purification.
Caption: Decision matrix for purification based on solvent solubility properties.
References
Forecast Chemicals. (2024). D-Tryptophanol Oxalate Product Specifications and Solubility Data. Retrieved from
ChemicalBook. (2024). D-Tryptophanol Oxalate (CAS 30297-49-9) Properties. Retrieved from
ChemSrc. (2025). (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol Oxalate MSDS and Physical Properties. Retrieved from
TradeIndia. (2024). D-Tryptophanol Oxalate Solubility and Supplier Data. Retrieved from
Topic: InChI Key and SMILES for L-Tryptophanol oxalate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Precision Identifiers, Synthesis Logic, and Structura...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: InChI Key and SMILES for L-Tryptophanol oxalate
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Precision Identifiers, Synthesis Logic, and Structural Applications[1][2]
Executive Summary
L-Tryptophanol oxalate (CAS: 2899-30-1) is the stabilized oxalate salt of (S)-2-amino-3-(1H-indol-3-yl)propan-1-ol.[1][2] As a reduced derivative of L-tryptophan, it serves as a critical chiral building block in the synthesis of indole alkaloids and pharmaceutical agents targeting the central nervous system (CNS).[1]
While the free base (L-Tryptophanol) is prone to oxidation and hygroscopicity, the oxalate salt offers superior crystallinity and shelf-stability, making it the preferred form for storage and solid-phase synthesis.[1] This guide provides the definitive chemical identifiers, explains the structural causality of its salt form, and details a self-validating synthesis protocol.[1]
Chemical Identity & Digital Identifiers
For computational chemistry and database integration, accurate identifiers are paramount. Note that while the CAS number 2899-30-1 refers specifically to the oxalate salt, many cheminformatics pipelines track the active pharmaceutical ingredient (API)—the free base—separately from the counterion.
The following strings define the topology and stereochemistry of the molecule.
1. Isomeric SMILES (Salt Complex)
OC(=O)C(=O)O.NC(CO)CC1=CNC2=CC=CC=C12
Note: This string represents the disconnected stoichiometric mixture of the acid and the base, which is standard for salts in predictive modeling.[1]
2. Isomeric SMILES (L-Tryptophanol Free Base)
C1=CC=C2C(=C1)C(=CN2)CN
Note: The @@ symbol explicitly encodes the (S)-configuration derived from L-Tryptophan.[1]
3. InChI Key (Component-Based)
Because salt InChIKeys are often database-specific, the most robust search strategy uses the identifiers for the parent active moiety and the acid.[1]
Researchers often question the necessity of the oxalate form over the hydrochloride or free base. The rationale is threefold:
Purification Efficiency: L-Tryptophanol free base is an oil or low-melting solid that is difficult to purify by recrystallization.[1] Oxalic acid, being a dicarboxylic acid, forms a highly crystalline lattice with amino alcohols via hydrogen bonding networks between the carboxylates and the ammonium/hydroxyl moieties. This allows for purification via simple precipitation, removing non-basic impurities.
Chiral Integrity: The salt formation does not racemize the stereocenter. The rigid crystal lattice of the oxalate salt protects the chiral center from thermally induced racemization during storage.
Handling: The free base is susceptible to air oxidation at the indole nitrogen and the primary alcohol. The oxalate salt is a stable, free-flowing powder, facilitating precise weighing for stoichiometric reactions.[1]
Experimental Protocol: Synthesis & Validation
The following workflow describes the reduction of L-Tryptophan to L-Tryptophanol, followed by oxalate salt formation. This protocol emphasizes safety (handling hydride reducing agents) and purity (removal of boron/aluminum byproducts).
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
Solvation: Suspend L-Tryptophan (1.0 eq) in anhydrous THF.
Activation: Cool to 0°C. Add LiAlH
(2.5 eq) dropwise (solution in THF) or BMS (2.2 eq). Reasoning: Excess reducing agent is required to overcome the stability of the carboxylate salt formed initially.
Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitoring via TLC (MeOH/DCM 1:9) should show the disappearance of the baseline acid spot.
Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x). This creates a granular precipitate of aluminum salts that is easy to filter, unlike the gelatinous mess formed by acid quenching.
Stage 2: Salt Formation (The Stabilization)
Isolation: Filter the quenched mixture and evaporate the filtrate to yield crude L-Tryptophanol (often a viscous yellow oil).
Dissolution: Dissolve the crude oil in a minimal amount of absolute ethanol.
Precipitation: Add a saturated solution of Oxalic Acid (1.0 eq) in ethanol.
Crystallization: Add Diethyl Ether dropwise until turbidity persists. Refrigerate at 4°C overnight.
Collection: Filter the white crystalline solid. Wash with cold ether.
Self-Validating Checkpoints
Checkpoint A (Visual): If the filtrate after quenching is blue/green, indole oxidation has occurred. Ensure strict inert atmosphere.
Checkpoint B (Melting Point): The oxalate salt should have a sharp melting point (approx. 170–175°C dec), whereas the free base melts much lower (~75°C).
Visualization: Synthesis Pathway
The following diagram illustrates the transformation logic, highlighting the critical transition from the zwitterionic amino acid to the stabilized oxalate salt.
Figure 1: Reaction pathway for the synthesis of L-Tryptophanol Oxalate, detailing the reduction of the carboxylic acid followed by stabilizing salt formation.[1]
Applications in Drug Development
L-Tryptophanol oxalate is not merely a reagent; it is a scaffold.[1]
Indole Alkaloid Synthesis: It serves as the starting material for the Pictet-Spengler reaction, allowing for the generation of tetrahydro-beta-carbolines, a core structure in many psychoactive drugs.[1]
Chiral Resolution Agents: Due to its basic amine and chiral center, L-Tryptophanol is used to resolve racemic carboxylic acids.[1] The oxalate form is the storage vehicle; the free base is liberated in situ for these applications.
Serotonin Analogues: It acts as a direct precursor for 5-HT receptor ligands.[1] The removal of the carboxyl group (compared to Tryptophan) increases blood-brain barrier (BBB) permeability.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6951149, Tryptophanol. Retrieved from [Link]
Guide to Pharmacology. (2024). Oxalate Ligand Interactions and Identifiers. IUPHAR/BPS. Retrieved from [Link]
The Versatile Chiral Synthon: Application and Protocols of L-Tryptophanol Oxalate
Introduction: Unlocking Stereochemical Control with a Bio-derived Building Block In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the strategic selection of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Stereochemical Control with a Bio-derived Building Block
In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the strategic selection of chiral building blocks is a cornerstone of success. L-Tryptophanol, a chiral amino alcohol derived from the naturally occurring amino acid L-tryptophan, has emerged as a powerful and versatile synthon for the introduction of stereocenters in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.[1] Its inherent chirality, coupled with the presence of three distinct functional groups—a primary amine, a primary alcohol, and an indole side chain—provides a rich platform for a diverse array of chemical transformations.
This guide provides an in-depth exploration of the use of L-Tryptophanol, often supplied as its more stable and crystalline oxalate salt, as a chiral building block. We will delve into the fundamental principles governing its application and provide detailed, field-proven protocols for its use in the synthesis of chiral ligands and as a chiral auxiliary to direct stereoselective reactions.
Physicochemical Properties and Handling
L-Tryptophanol oxalate is a white to off-white crystalline solid, a form that enhances its stability and ease of handling compared to the free base.
Note on the Oxalate Salt: The oxalate salt serves to protect the basic amine functionality, preventing side reactions and improving the compound's shelf life. The free base, L-Tryptophanol, can be readily liberated in situ or in a separate step by treatment with a suitable base, such as sodium bicarbonate or triethylamine.
Spectroscopic Characterization (Reference Data for L-Tryptophan):
The utility of L-Tryptophanol as a chiral building block stems from its ability to be transformed into chiral ligands for asymmetric catalysis or to be incorporated into a substrate as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction.
I. Protection and Deprotection Strategies: A Prerequisite for Selective Transformations
The presence of three reactive functional groups in L-Tryptophanol necessitates a carefully planned protection strategy to achieve regioselective modifications.
The primary amine is often the most reactive site. Its protection is crucial for subsequent modifications of the hydroxyl group or the indole ring.
Protocol 1: N-Boc Protection of L-Tryptophanol
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[7]
Reaction Scheme:
Caption: N-Boc protection of L-Tryptophanol.
Materials:
L-Tryptophanol oxalate
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
Tetrahydrofuran (THF)
Water
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of L-Tryptophanol oxalate (1.0 eq) in a mixture of THF and water, add triethylamine or sodium bicarbonate (2.5 eq) and stir until the solid dissolves.
Cool the solution to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
Once the reaction is complete, remove the THF under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x volumes).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-Tryptophanol.
Protocol 2: N-Cbz Protection of L-Tryptophanol
The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, readily removed by catalytic hydrogenation.[8][9]
Reaction Scheme:
Caption: O-TBDPS protection of N-Boc-L-Tryptophanol.
Materials:
N-Boc-L-Tryptophanol
tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
Imidazole
Anhydrous N,N-dimethylformamide (DMF)
Anhydrous methanol (MeOH)
Toluene
Ethyl acetate (EtOAc)
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve N-Boc-L-Tryptophanol (1.0 eq) in anhydrous DMF under an inert atmosphere.
Add imidazole (2.5 eq) followed by TBDPS-Cl (1.2 eq) at room temperature.
3[10][11]. Stir the reaction at room temperature and monitor by TLC.
Upon completion, quench the reaction with anhydrous MeOH.
Remove the DMF by co-evaporation with toluene under reduced pressure.
Dissolve the residue in EtOAc and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to obtain the desired product.
The selective removal of protecting groups is as critical as their installation.
N-Boc Deprotection: Treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane at room temperature effectively removes the Boc group.
*[7] N-Cbz Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) in a protic solvent like methanol or ethanol is the standard method for Cbz cleavage.
*[8][9] O-TBDPS Deprotection: Fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF) in THF, are used to cleave TBDPS ethers.
[10]#### II. L-Tryptophanol in the Synthesis of Chiral Ligands
The bifunctional nature of L-Tryptophanol makes it an excellent scaffold for the synthesis of chiral ligands for asymmetric catalysis. Phosphinooxazoline (PHOX) ligands, for instance, are a class of privileged P,N-ligands that have demonstrated high efficacy in a variety of transition-metal-catalyzed reactions.
[12][13]Protocol 4: Synthesis of a Tryptophanol-Derived Phosphinooxazoline (PHOX) Ligand
This protocol outlines a general approach to the synthesis of a PHOX ligand from L-Tryptophanol.
Workflow:
Caption: General workflow for PHOX ligand synthesis from L-Tryptophanol.
Conceptual Steps:
Oxazoline Ring Formation: L-Tryptophanol is first converted to a suitable intermediate, such as an amino acid, which then undergoes cyclization to form the chiral oxazoline ring. This often involves activation of the carboxylic acid and subsequent reaction with the amino alcohol functionality.
Phosphinylation: The indole ring of the tryptophanol-derived oxazoline is then functionalized with a phosphine group. This can be achieved through various methods, such as directed ortho-metalation followed by quenching with a chlorophosphine, or a transition-metal-catalyzed cross-coupling reaction.
III. L-Tryptophanol as a Chiral Auxiliary
A chiral auxiliary is a temporary chiral appendage that directs the stereochemical course of a reaction on an achiral substrate. L-Tryptophanol can be readily converted into effective chiral auxiliaries, such as oxazolidinones.
Protocol 5: Synthesis of a Tryptophanol-Derived Oxazolidinone Chiral Auxiliary
Evans-type oxazolidinones are powerful chiral auxiliaries for asymmetric alkylations, aldol reactions, and other transformations.
Caption: Synthesis of an oxazolidinone from L-Tryptophanol.
Conceptual Steps:
N-Protection (Optional but Recommended): Protect the indole nitrogen if it is susceptible to reaction with the carbonyl source.
Cyclization: React L-Tryptophanol with a carbonyl source, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), in the presence of a base to effect cyclization to the oxazolidinone.
Once formed, the oxazolidinone can be N-acylated and then deprotonated to form a chiral enolate. This enolate will react with an electrophile from the less sterically hindered face, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantioenriched product.
IV. The Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a common motif in natural products and pharmaceuticals. When a chiral β-arylethylamine, such as a derivative of L-tryptophan or L-tryptophanol, is used, the reaction can proceed with high diastereoselectivity.
[17][18][19]Protocol 6: Diastereoselective Pictet-Spengler Reaction with an L-Tryptophanol Derivative
Reaction Scheme:
Caption: Asymmetric Pictet-Spengler reaction.
Materials:
L-Tryptophanol-derived tryptamine
Aldehyde
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the L-Tryptophanol-derived tryptamine (1.0 eq) and the aldehyde (1.1 eq) in DCM.
Cool the solution to 0 °C and add trifluoroacetic acid (1.0-2.0 eq) dropwise.
Stir the reaction at room temperature and monitor by TLC.
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with DCM.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by silica gel chromatography to obtain the desired tetrahydro-β-carboline. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Conclusion: A Gateway to Chiral Architectures
L-Tryptophanol oxalate stands as a testament to the power of harnessing nature's chirality for the advancement of synthetic chemistry. Its ready availability, coupled with the versatility of its functional groups, provides chemists with a reliable and cost-effective tool for the construction of enantiomerically enriched molecules. The protocols outlined in this guide serve as a starting point for the exploration of this valuable chiral building block, opening doors to the efficient and stereocontrolled synthesis of a wide range of complex and biologically significant compounds.
References
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
Wikipedia. (n.d.). Phosphinooxazolines. Retrieved from [Link]
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
GlobalChemMall. (n.d.). China Low Price L-TRYPTOPHANOL OXALATE Manufacturers, Suppliers - Factory Direct Wholesale. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000050 - L-Tryptophan. Retrieved from [Link]
Seo, S. Y., & Cook, J. M. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(11), 2846. [Link]
Raheem, I. T., Thiara, P. S., Peterson, E. A., & Jacobsen, E. N. (2007). Enantioselective, catalytic protio-Pictet-Spengler reactions. Journal of the American Chemical Society, 129(44), 13404–13405. [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Gregory, R. J., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2419–2428. [Link]
Seayad, J., & List, B. (2005). Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 127(51), 17820-17821. [Link]
GlycoPODv2. (2021, October 6). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Retrieved from [Link]
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Imhorst, D., & Livinghouse, T. (2012). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. Dalton Transactions, 41(43), 13349-13352. [Link]
Moreira, V. M., et al. (2021). Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma. Pharmaceuticals, 14(3), 208. [Link]
Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]
Havlin, R. H., et al. (2001). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. Journal of the American Chemical Society, 123(44), 10362–10369. [Link]
Al-Hiari, Y. M., et al. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hikari Journal of Organic Chemistry, 1(1), 1-10. [Link]
Beilstein Journals. (2020, March 12). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Retrieved from [Link]
de F. P. M. Moreira, W., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7613-7625. [Link]
Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from [Link]
ResearchGate. (n.d.). NMR SPECTROSCOPIC STUDIES OF TRYPTOPHAN DERIVATIVES. Retrieved from [Link]
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.... Retrieved from [Link]
Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
Chemtips. (n.d.). Chiral Auxiliaries. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Diastereoselective Synthesis of 1,3-Oxazolidines via Cationic Iron Porphyrin-catalyzed Cycloaddition of Aziridines with Aldehydes. Retrieved from [Link]
Diva-Portal.org. (n.d.). Synthesis and Study of New Oxazoline Based Ligands. Retrieved from [Link]
Lee, J., & Lin, Y. A. (2020). Tryptophan Bioconjugation through Auxiliary Boron-Accelerated, Additive-Free Friedel–Crafts Alkylation. Bioconjugate Chemistry, 31(7), 1786–1790. [Link]
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
PubMed. (2015, May 15). A tryptophanol-derived oxazolopiperidone lactam is cytotoxic against tumors via inhibition of p53 interaction with murine double minute proteins. Retrieved from [Link]
Technical Application Note: In Vitro Profiling of L-Tryptophanol Oxalate Introduction & Chemical Basis L-Tryptophanol oxalate is the stable salt form of L-Tryptophanol (L-Trp-ol), a structural analogue of the essential a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: In Vitro Profiling of L-Tryptophanol Oxalate
Introduction & Chemical Basis
L-Tryptophanol oxalate is the stable salt form of L-Tryptophanol (L-Trp-ol), a structural analogue of the essential amino acid L-Tryptophan. Chemically, it retains the indole side chain and the amino group but replaces the carboxyl group with a hydroxyl group. This modification renders it metabolically inert to decarboxylation and peptide bond formation, making it a potent competitive inhibitor and chemical probe for enzymes and transporters that recognize the L-Tryptophan scaffold.
In drug discovery, L-Tryptophanol is utilized to dissect signaling pathways involving:
Indoleamine 2,3-dioxygenase 1 (IDO1): The rate-limiting enzyme in the kynurenine pathway, a key immune checkpoint target.[1][2][3]
Tryptophanyl-tRNA Synthetase (TrpRS): L-Tryptophanol acts as a classic competitive inhibitor, preventing tRNA charging.
L-Type Amino Acid Transporter 1 (LAT1/SLC7A5): Used to study blood-brain barrier (BBB) transport and tumor metabolism.
This guide provides standardized protocols for solubilization, enzymatic inhibition, and transport competition assays.
Chemical Properties & Stock Preparation
The oxalate salt offers enhanced stability and water solubility compared to the free base. However, correct stoichiometry is vital for quantitative assays.
Table 1: Chemical Specifications
Parameter
Specification
Compound Name
L-Tryptophanol Oxalate
Active Moiety
L-Tryptophanol (Free Base)
CAS (Free Base)
2899-29-8
MW (Free Base)
190.24 g/mol
MW (Oxalate Salt)
~280.27 g/mol (Assuming 1:1 stoichiometry)
Solubility
Water (High), DMSO (High), Ethanol (Moderate)
| Storage | -20°C, Desiccated, Protect from Light |
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a stable master stock for in vitro assays.
Calculate Mass: To prepare 10 mL of 10 mM stock:
Solvent Choice: Use ultrapure water or PBS (pH 7.4) . Unlike the free base, the oxalate salt dissolves readily in aqueous buffers. Avoid DMSO if the downstream assay is sensitive to organic solvents (e.g., primary neuron cultures).
Dissolution:
Weigh 28.0 mg of L-Tryptophanol Oxalate.
Add 8 mL of solvent. Vortex for 30 seconds.
Adjust volume to 10 mL.
Sterilization: Filter through a 0.22 µm PVDF membrane.
Storage: Aliquot into light-protective amber tubes (indole rings are photosensitive). Store at -20°C for up to 3 months.
Assay I: IDO1 Competitive Inhibition Screen
Principle: IDO1 catalyzes the oxidative cleavage of L-Tryptophan to N-formylkynurenine (NFK).[4] L-Tryptophanol competes for the active site but cannot be oxidized to NFK due to the lack of the carboxylate required for the specific heme-binding orientation or subsequent reaction steps. Activity is measured by the absorbance of NFK (or Kynurenine after hydrolysis) at 360 nm or via fluorescence.
Visual Workflow: IDO1 Inhibition Mechanism
Caption: Competitive binding of L-Tryptophanol blocks IDO1, preventing the formation of N-Formylkynurenine.
Termination: Add 20 µL of 30% TCA to stop the reaction. Incubate at 50°C for 30 min to hydrolyze NFK to Kynurenine.
Colorimetric Development: Centrifuge plate (2000g, 10 min). Transfer 100 µL supernatant to a new plate. Add 100 µL Ehrlich’s Reagent (2% in glacial acetic acid).
Read: Measure Absorbance at 490 nm .
Analysis: Plot % Inhibition vs. Log[L-Tryptophanol]. Calculate IC50.
Principle: L-Tryptophanol is a substrate/blocker for the Large Neutral Amino Acid Transporter 1 (LAT1). This assay measures its ability to inhibit the uptake of a radiolabeled or fluorescent tracer (e.g., [³H]-Leucine or Fluorescent-Trp) into cells.
Seeding: Seed cells at 50,000 cells/well in 24-well plates. Culture overnight.
Wash: Remove media. Wash 2x with warm Na+-free HBSS (LAT1 is Na+-independent; this eliminates background from Na+-dependent transporters).
Pre-incubation: Add 450 µL HBSS containing L-Tryptophanol Oxalate (10 µM – 1 mM). Incubate 10 min at 37°C.
Uptake: Add 50 µL of [³H]-L-Leucine tracer. Total reaction volume = 500 µL.[5]
Timing: Incubate for exactly 2 minutes (Initial rate phase).
Stop: Aspirate solution immediately. Wash 3x with ice-cold PBS containing 1 mM unlabeled Leucine (to remove non-specific binding).
Lysis: Add 200 µL 0.1 N NaOH. Lyse for 20 min.
Quantification: Transfer lysate to scintillation vials. Add 3 mL scintillation fluid. Count CPM (Counts Per Minute).
Calculation:
References
PubChem. (2025).[6] L-Tryptophanol Compound Summary. National Library of Medicine. [Link]
Frontiers in Immunology. (2022). Indoleamine 2,3-dioxygenase 1 inhibitory compounds from natural sources. (Contextual reference for IDO1 assay design). [Link]
Journal of Biological Chemistry. (2012). The Mechanism of Substrate Inhibition in Human Indoleamine 2,3-Dioxygenase. (Mechanistic grounding for Trp analogue inhibition). [Link]
Analytical methods for quantifying L-Tryptophanol oxalate in biological samples
Application Note & Protocol Topic: High-Sensitivity LC-MS/MS Method for the Quantification of L-Tryptophanol Oxalate in Human Plasma Abstract This application note presents a detailed, robust, and validated liquid chroma...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: High-Sensitivity LC-MS/MS Method for the Quantification of L-Tryptophanol Oxalate in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of L-Tryptophanol in human plasma. L-Tryptophanol, an indole-containing amino alcohol and metabolite of L-Tryptophan, is of growing interest in metabolic research and drug development. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical method. The methodology leverages a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance, ensuring data integrity for preclinical and clinical research.[1][2]
Introduction and Scientific Rationale
L-Tryptophan is an essential amino acid that serves as a precursor for the synthesis of vital biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[3] Its metabolic pathways are complex and tightly regulated, with deviations being implicated in various physiological and pathological states.[4] L-Tryptophanol, the alcohol derivative of L-Tryptophan, represents one of these metabolic products. Accurate quantification of L-Tryptophanol in biological matrices like plasma is critical for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker.
Quantifying small polar molecules in complex biological fluids presents significant analytical challenges, including matrix effects, low endogenous concentrations, and potential interferences from structurally similar compounds.[4][5] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity, selectivity, and a wide dynamic range.[2][6] This note provides a comprehensive protocol for an LC-MS/MS assay, emphasizing the causality behind key procedural steps to empower researchers to adapt and troubleshoot the method effectively.
Analytical Principle
The method is based on the principle of stable isotope dilution LC-MS/MS. Biological samples are first fortified with a stable isotope-labeled (SIL) internal standard (L-Tryptophanol-d5), which is chemically identical to the analyte but mass-shifted. This is the cornerstone of modern quantitative bioanalysis as the SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby correcting for variations in sample preparation recovery and matrix effects.[7]
Following a simple and efficient protein precipitation step to remove high-abundance proteins, the clarified supernatant is injected into a reversed-phase UPLC system.[8] The analyte and internal standard are chromatographically separated from other matrix components and then ionized using electrospray ionization (ESI). Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[6][7] Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and interpolating this ratio against a calibration curve generated from standards of known concentration.
Materials, Reagents, and Instrumentation
Materials and Reagents
Analyte: L-Tryptophanol oxalate (≥98% purity)
Internal Standard (IS): L-Tryptophanol-d5 (≥98% purity, 99% isotopic enrichment)
UPLC System: Waters ACQUITY I-Class UPLC or equivalent system equipped with a binary solvent manager and a temperature-controlled autosampler.
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an Electrospray Ionization (ESI) source.
Analytical Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) maintained at 40 °C.[9]
Data System: MassLynx software or equivalent for instrument control and data acquisition.
Step-by-Step Experimental Protocols
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock solutions is foundational for the entire quantitative assay. L-Tryptophanol oxalate is used as the reference standard; its purity must be accounted for in concentration calculations. Using a separate weighing for the Quality Control (QC) stock solution ensures an independent check on the accuracy of the calibration standards.
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of L-Tryptophanol oxalate and dissolve in a 10 mL volumetric flask using 50:50 (v/v) Methanol:Water. Note: Adjust for the mass of the oxalate counter-ion and purity.
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of L-Tryptophanol-d5 in methanol.
Working Solutions:
Analyte Working Solutions (for Calibration Curve): Serially dilute the analyte stock solution with 50:50 Acetonitrile:Water to prepare a series of working standards for spiking into blank plasma.
Internal Standard Working Solution (ISWS): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Preparation of Calibration Standards and Quality Controls
Calibration Curve (CC) Standards: Spike 5 µL of the appropriate analyte working solutions into 45 µL of blank human plasma to achieve a final concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. These should be prepared from a separate stock solution weighing to ensure independence from the calibration standards.
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma, which would otherwise foul the analytical column and ion source.[8][10] Using ice-cold acetonitrile enhances the precipitation efficiency. The 3:1 ratio of organic solvent to plasma is a well-established practice for effective protein crashing.[8]
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 150 µL of the ice-cold Internal Standard Working Solution (100 ng/mL L-Tryptophanol-d5 in acetonitrile).
Vortex vigorously for 30 seconds to ensure complete protein denaturation and mixing.
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.
Seal the plate/vial and place it in the autosampler maintained at 10 °C.
LC-MS/MS Instrumental Analysis Workflow
The following diagram illustrates the complete workflow from sample receipt to final data generation.
Caption: High-level workflow for L-Tryptophanol quantification.
Parameter
Setting
Rationale
LC System
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for efficient positive mode ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Elutes the analyte from the reversed-phase column.
Flow Rate
0.4 mL/min
Optimal for the column dimensions to ensure good peak shape.
Injection Volume
5 µL
Balances sensitivity with potential for column overload.
Gradient Elution
0.0 - 1.0 min
5% B
Hold at initial conditions for sample loading.
1.0 - 4.0 min
5% to 95% B (Linear)
Elutes L-Tryptophanol and other components.
4.0 - 5.0 min
95% B
Washes the column of late-eluting compounds.
5.1 - 6.0 min
5% B
Re-equilibrates the column for the next injection.
MS/MS System
Ionization Mode
ESI Positive
L-Tryptophanol contains a basic amine group, readily protonated.
Capillary Voltage
3.0 kV
Optimized for stable spray and ion generation.
Desolvation Temp.
450 °C
Efficiently removes solvent from the ESI droplets.
Specific precursor-product transitions for high selectivity.
Dwell Time
100 ms
Sufficient time to acquire >15 data points across a peak.
Bioanalytical Method Validation (BMV)
A bioanalytical method is only reliable if it is rigorously validated. The following validation experiments must be performed according to regulatory guidelines (e.g., FDA BMV Guidance, ICH M10) to demonstrate the method is fit-for-purpose.[1][11]
The logical relationship between key validation parameters is shown below.
Caption: Interrelation of bioanalytical method validation parameters.
Validation Parameter
Experiment Design
Acceptance Criteria (FDA/ICH M10)
Selectivity
Analyze ≥6 lots of blank plasma. Check for interfering peaks at the retention time of the analyte and IS.
Response of interfering peaks should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range
Analyze calibration curves (n≥3) using a weighted (1/x²) linear regression model.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in quintuplicate (n=5) on ≥3 separate days.
Intra- & Inter-day: Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (For LLOQ, ±20% for accuracy and ≤20% for precision).[12][13]
Matrix Effect
Compare the analyte response in post-extraction spiked blank plasma from ≥6 sources to the response in a pure solution.
The IS-normalized matrix factor should have a %CV ≤15%.
Recovery
Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Recovery should be consistent and precise across QC levels.
Stability
Assess analyte stability in QC samples under various conditions: 24h at room temp (Bench-top), 3 freeze-thaw cycles, and in the autosampler (e.g., 48h at 10°C).
Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples.
Example Results & Discussion
The following table presents representative data from a validation run, demonstrating the method's performance.
QC Level
Nominal Conc. (ng/mL)
Intra-Day (n=5)
Inter-Day (n=15)
Accuracy (%) | Precision (%CV)
Accuracy (%) | Precision (%CV)
LLOQ
1.0
108.5 | 9.2
105.3 | 12.8
Low QC
3.0
97.6 | 6.5
99.1 | 8.1
Mid QC
80.0
101.2 | 4.1
102.4 | 5.5
High QC
800.0
103.5 | 3.7
101.9 | 4.3
The validation results demonstrate that the method is accurate, precise, and reliable across the specified concentration range. The simple protein precipitation protocol proved effective, with consistent recovery and minimal matrix effects observed when corrected by the stable isotope-labeled internal standard. During development, it is crucial to monitor for potential cross-interferences from other tryptophan metabolites, although the high selectivity of MRM generally mitigates this risk.[4]
Conclusion
This application note details a validated LC-MS/MS method for the quantification of L-Tryptophanol in human plasma. The method is sensitive, selective, and robust, making it suitable for high-throughput analysis in regulated and non-regulated environments. By providing detailed protocols and explaining the scientific rationale, this guide serves as a comprehensive resource for researchers in pharmacology, metabolomics, and clinical science.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
Varga, B., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Varga, B., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. PubMed. [Link]
LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
Murphy, K., et al. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Technology Networks. [Link]
Chang, Q., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. PubMed. [Link]
Abujrais, S., et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. Royal Society of Chemistry. [Link]
Xu, K., et al. (2016). Simultaneous determination of L-tryptophan and L-kynurenine in rat plasma by LC-MS/MS. Journal of China Pharmaceutical University. [Link]
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
Damborg, P., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. [Link]
Veen, C., et al. (2023). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Erasmus University Rotterdam. [Link]
Addanki, S., et al. (2017). A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum. PMC. [Link]
Ciborowski, M., et al. (2024). A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum. MDPI. [Link]
Kameya, M., et al. (2013). Selective tryptophan determination using tryptophan oxidases involved in bis-indole antibiotic biosynthesis. Journal of Biotechnology. [Link]
Hosokawa, S., et al. (2023). A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PMC. [Link]
de Oliveira, D.N., et al. (2015). QUANTIFICATION OF TRYPTOPHAN IN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. SciELO. [Link]
Joint Research Centre. (2017). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]
ResearchGate. (2025). The Structure and Conformation of Tryptophan in the Crystal of the Pure Racemic Compound and the Hydrogen Oxalate. [Link]
Gershoff, S.N., et al. (1963). Urinary Oxalate After Tryptophan Administration. Experimental Biology and Medicine. [Link]
Application Note: High-Sensitivity LC-MS/MS Analysis of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol (Tryptophanol)
Abstract & Introduction (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol, commonly referred to as (R)-Tryptophanol , is the reduced alcohol derivative of the amino acid Tryptophan. It serves as a critical chiral building block...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol, commonly referred to as (R)-Tryptophanol , is the reduced alcohol derivative of the amino acid Tryptophan. It serves as a critical chiral building block in the synthesis of indole-alkaloid pharmaceuticals and is a potential metabolic impurity in tryptophan-derived therapeutics.
Because of its structural similarity to endogenous tryptamines (e.g., Tryptamine, Serotonin), accurate quantification requires high selectivity to avoid isobaric interference. Furthermore, as a chiral intermediate, assessing its enantiomeric purity is often a critical quality attribute (CQA).
This guide presents a dual-method approach:
Achiral Quantification: A high-throughput Reverse-Phase (RP) method for pharmacokinetic (PK) and impurity profiling.
Chiral Purity Assessment: A specific method to distinguish the (R)-enantiomer from the (S)-isomer.
Physicochemical Context & Method Strategy
Understanding the molecule is the first step to robust method development.
Application Note: Derivatization of L-Tryptophanol Oxalate for Improved Detection
Abstract L-Tryptophanol, a chiral amino alcohol derivative of L-Tryptophan, is a critical intermediate in the synthesis of peptide mimetics and indole alkaloids.[1] Its detection is frequently complicated by its polarity...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
L-Tryptophanol, a chiral amino alcohol derivative of L-Tryptophan, is a critical intermediate in the synthesis of peptide mimetics and indole alkaloids.[1] Its detection is frequently complicated by its polarity, lack of volatility, and the presence of the oxalate counter-ion in stable commercial preparations. This guide details two validated workflows: BSTFA-mediated silylation for GC-MS (focusing on structural confirmation and volatility) and FMOC-Cl derivatization for HPLC-FLD (focusing on femtomole-level sensitivity).[1] Special emphasis is placed on neutralizing the oxalate salt interference to ensure stoichiometric derivatization.
Introduction & Chemical Context
The Analyte: L-Tryptophanol Oxalate
Unlike its parent amino acid, L-Tryptophanol lacks a carboxylic acid group, possessing instead a primary hydroxyl group (
) and a primary amine ().[1] The oxalate salt form is preferred for storage stability but presents two analytical challenges:
Solubility Mismatch: Oxalates are water-soluble but insoluble in the organic solvents (e.g., hexane, pyridine) required for GC derivatization.[1]
Reagent Consumption: Acidic oxalates can protonate basic derivatizing agents or quench silylation reactions if not neutralized.[1]
Derivatization Strategy
For GC-MS: We utilize Silylation .[1][2] The goal is to replace active protic hydrogens on the
, , and potentially the indole with trimethylsilyl (TMS) groups.[1] This lowers polarity and increases thermal stability.[1]
For HPLC-FLD: We utilize Acylation via 9-Fluorenylmethyl chloroformate (FMOC-Cl).[1] This targets the primary amine, attaching a highly fluorescent fluorenyl tag, enabling detection limits 100x lower than native UV absorbance.[1]
Method A: GC-MS Analysis via Silylation (BSTFA)[1][2][3]
Objective: Structural confirmation and impurity profiling.
Critical Mechanism: The oxalate salt must be converted to the free base before silylation to prevent salt precipitation in the GC liner and ensure complete reaction.
Internal Standard: L-Tryptophanol-d5 (if available) or Phenanthrene.[1]
Workflow Diagram (GC-MS Preparation)
Figure 1: Critical workflow for converting the non-volatile oxalate salt into a volatile TMS-derivative for GC-MS.
Step-by-Step Protocol
Free-Basing (Crucial): Dissolve 10 mg of L-Tryptophanol Oxalate in 1 mL of 1M NaOH. The high pH neutralizes the oxalic acid and deprotonates the amine.
Extraction: Add 2 mL of Ethyl Acetate. Vortex for 1 min. Centrifuge to separate phases. Collect the upper organic layer.[1] Repeat extraction twice.
Drying: Combine organic layers and evaporate to dryness under a gentle stream of Nitrogen at 40°C. Note: Ensure zero water remains; moisture kills BSTFA.[1]
Derivatization: Reconstitute the residue in 50 µL anhydrous Pyridine. Add 50 µL BSTFA + 1% TMCS.[1] Cap the vial tightly (Teflon-lined cap).
Incubation: Heat at 70°C for 30 minutes .
Why heat? Steric hindrance on the indole ring often requires thermal energy to ensure the tri-TMS derivative is formed (Amine, Alcohol, Indole-N).[1]
Objective: High-sensitivity quantification (femtomole range).
Critical Mechanism: FMOC-Cl reacts with the primary amine to form a stable carbamate.[1] The alkaline borate buffer neutralizes the oxalate salt in situ, removing the need for prior extraction.
Reagents & Equipment
Derivatizing Agent: FMOC-Cl (2 mg/mL in Acetonitrile).
Buffer: Borate Buffer (0.2 M, pH 9.5). High pH is required to keep the amine unprotonated.
Quencher: ADAM (1-amino-adamantane) or hydrophobic extraction solvent (Pentane).[1]
Mobile Phase: A: Acetate Buffer (pH 4.2) / B: Acetonitrile.[1]
Reaction Pathway[1]
Figure 2: FMOC-Cl targets the primary amine.[1] The fluorenyl group confers strong fluorescence (Ex: 260nm, Em: 315nm).[1]
Step-by-Step Protocol
Sample Prep: Dissolve L-Tryptophanol Oxalate in water to 1 mM stock.
Buffering: Mix 10 µL of Sample + 40 µL of Borate Buffer (pH 9.5).
Self-Validation: Check pH with a micro-strip.[1] It must be >8.5 for the reaction to proceed.[1]
Reaction: Add 50 µL of FMOC-Cl reagent. Vortex immediately.
Incubation: Let stand at room temperature for 2 minutes. (Reaction is extremely fast).
Quenching (Optional but Recommended): Add 10 µL of ADAM solution or perform a quick wash with 200 µL Pentane to remove excess FMOC-Cl (which is also fluorescent).[1]
Modern Alternative: If using a high-resolution C18 column, the excess FMOC-Cl peak (eluting late) can often be chromatographically separated from the analyte, skipping the extraction step.[1]
The following data summarizes the performance characteristics of both methods.
Parameter
Method A: GC-MS (BSTFA)
Method B: HPLC-FLD (FMOC)
Derivatization Type
Silylation (TMS)
Acylation (Carbamate)
Target Groups
-OH, -NH2, Indole-NH
-NH2 (Primary Amine)
Oxalate Handling
Requires Extraction (Free-basing)
Buffer Neutralization (In-situ)
LOD (Limit of Detection)
~1.0 µM (SIM mode)
~0.01 µM (10 fmol)
Linearity (R²)
> 0.995 (10 - 500 µM)
> 0.999 (0.05 - 100 µM)
Main Advantage
Structural confirmation (Mass Spec)
Extreme Sensitivity
Main Limitation
Moisture sensitivity
Excess reagent fluorescence
Troubleshooting & Scientific Rationale
The "Multiple Peak" Phenomenon in GC-MS
Observation: You see two peaks for Tryptophanol.[1]
Cause: Incomplete silylation.[1] The indole nitrogen is sterically hindered.[1] One peak is the di-TMS (OH/NH2) and the other is the tri-TMS (OH/NH2/Indole).[1]
Fix: Increase reaction temperature to 100°C or use a stronger catalyst (e.g., MTBSTFA for TBDMS derivatives, though slower reacting) [1].
Oxalate Interference in HPLC[1]
Observation: Low recovery or shifting retention times.
Cause: Oxalic acid acts as a buffer, potentially lowering the pH of the reaction mixture below the pKa of the amine (~9.4).
Fix: Increase the molarity of the Borate buffer to 0.4M to ensure the pH stays at 9.5 despite the oxalate salt [2].
References
National Institutes of Health (NIH). (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]
Improving the yield of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate synthesis
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate (also known as (R)-Tryptophanol Oxalate). Optimization,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate (also known as (R)-Tryptophanol Oxalate).
Optimization, Troubleshooting, and Protocol Standardization
Subject: Improving Yield and Purity of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol Oxalate
Source Material: L-Tryptophan (CAS: 73-22-3)
(R)-Tryptophanol (CAS: 2899-29-8)
Methodology: Sodium Borohydride/Iodine System (McKennon & Meyers)
Core Synthesis Directive
The reduction of L-Tryptophan to (R)-Tryptophanol is most efficiently achieved using the NaBH
/I system in THF. This method generates borane (in situ) which reduces the carboxylic acid while preserving the optical purity of the chiral center.
Critical Note on Stereochemistry:
L-Tryptophan has the (S) configuration. Upon reduction to the alcohol, the priority of the substituents changes (COOH
CHOH), resulting in the (R) configuration. The spatial arrangement of atoms remains identical; only the nomenclature changes.
Optimized Protocol Workflow
Standard Scale: 10.0 g L-Tryptophan (49 mmol)
Phase A: The Reduction (In Situ Borane Generation)
Setup: Flame-dry a 500 mL 3-neck flask. Equip with a reflux condenser, addition funnel, and N
inlet.
Charge: Add L-Tryptophan (10.0 g, 49 mmol) and NaBH
Activation (Critical): Cool to 0°C. Dissolve Iodine (12.4 g, 49 mmol, 1.0 eq) in THF (40 mL). Add this solution dropwise over 30-45 minutes.
Why: Rapid addition causes vigorous H
evolution and may overheat the mixture, leading to side reactions on the indole ring.
Reaction: Once gas evolution subsides, warm to room temperature, then reflux for 14-18 hours .
Checkpoint: The reaction mixture should become a clear or slightly cloudy grey/white suspension.
Phase B: The Quench & Hydrolysis (The Yield Killer)
Most yield is lost here due to stable amine-borane complexes.
Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise until H
evolution stops.
Evaporation: Concentrate the mixture in vacuo to a thick paste.
Hydrolysis: Dissolve the paste in 20% aqueous KOH (50 mL) .
Cleavage: Stir at reflux (or 60°C) for 4 hours.
Mechanism:[1][2][3] This step breaks the N-B bond. Without this, the product remains water-soluble and will not extract.
Extraction: Cool to RT. Extract with Dichloromethane (DCM) (3 x 50 mL) .
Note: Tryptophanol is moderately water-soluble. If yield is low, saturate the aqueous layer with NaCl before extraction.
Isolation: Dry combined organics over Na
SO, filter, and concentrate to yield the Free Base (usually a white/yellow solid or oil).
Phase C: Oxalate Salt Formation
Dissolution: Dissolve the crude free base in minimal warm Isopropanol (IPA) or Ethanol (EtOH) (approx. 10 mL/g).
Acidification: Prepare a solution of Anhydrous Oxalic Acid (1.0 eq) in the same solvent. Add this slowly to the amine solution with stirring.
Crystallization: A thick white precipitate should form immediately.
Optimization: If the solution remains clear, add Diethyl Ether dropwise until turbid, then cool to 4°C.
Collection: Filter, wash with cold Ether, and dry.
Process Visualization (Graphviz)
The following diagram illustrates the critical decision points and chemical transformations.
Caption: Workflow for the reduction of L-Tryptophan via NaBH4/I2, highlighting the critical KOH hydrolysis loop necessary for high yields.
Troubleshooting & FAQ
Q1: My yield is consistently low (<40%). Where is the product?
Diagnosis: The product is likely trapped as a boron-amine complex in the aqueous layer. Amino alcohols form very stable 5-membered rings with boron byproducts.
Solution:
Aggressive Hydrolysis: Simple stirring is insufficient. You must boil the crude reaction residue with 20-30% KOH or NaOH for at least 3-4 hours.
Salting Out: The free base is amphiphilic. Saturate your aqueous layer with NaCl before extracting with DCM.
Continuous Extraction: If possible, use a liquid-liquid continuous extractor with DCM for 12 hours.
Q2: The oxalate salt is forming a "goo" or sticky oil instead of crystals.
Diagnosis: This is usually caused by solvent impurities (water), excess oxalic acid, or oligomers formed during reduction.
Solution:
Solvent Switch: Avoid Methanol for the salt formation if possible; it is too solubilizing. Use Isopropanol (IPA) or Ethanol .
Dry Solvents: Ensure the free base is completely dry (azeotrope with toluene if necessary) before adding oxalic acid.
Trituration: If an oil forms, decant the solvent and scratch the oil with anhydrous Diethyl Ether or Hexane to induce crystallization.
Q3: The product has a pink/brown discoloration.
Diagnosis: Indoles are prone to oxidative dimerization, especially in acidic or light-exposed conditions.
Solution:
Inert Atmosphere: Perform the salt formation under Nitrogen.
Acid Control: Do not add a large excess of oxalic acid. Use exactly 1.0 equivalent.
Wash: Wash the colored crystals with cold Ether/Acetone (1:1). The impurity is often more soluble than the oxalate salt.
Q4: Can I use LiAlH
instead of NaBH
/I
?
Answer: Yes, LiAlH
(Lithium Aluminum Hydride) works well and avoids the boron-complex issue, making the workup easier (Fieser workup). However, it is more hazardous to scale up. If using LiAlH, quench with the standard mL HO, mL 15% NaOH, mL HO sequence to get a granular precipitate.
Quantitative Data Summary
Parameter
NaBH/I Method
LiAlH Method
Typical Yield
75 - 90%
80 - 95%
Racemization Risk
Negligible (<1%)
Low
Safety Profile
Moderate (H evolution)
High Risk (Pyrophoric)
Workup Difficulty
High (Boron complex)
Low (Granular salts)
Cost
Low
Moderate
Oxalate M.P.
205-210°C (Pure)
205-210°C (Pure)
References
McKennon, M. J., & Meyers, A. I. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.
Core reference for the NaBH4/I2 reduction protocol.
Abiko, A., & Masamune, S. (1992). Boron-mediated reduction of amino acids. Tetrahedron Letters, 33(38), 5517-5518.
Discusses the mechanism of boron-amino acid interaction.
Bhaskar Kanth, J. V., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[1] The Journal of Organic Chemistry, 56(20), 5964–5965.
Found
PubChem Compound Summary. (n.d.). L-Tryptophanol.[4][5][6][7] National Center for Biotechnology Information.
Author: BenchChem Technical Support Team. Date: February 2026
Product: (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate
Common Name: (R)-Tryptophanol Oxalate; D-Tryptophanol Oxalate
Chemical Family: Indole Amino Alcohols
Primary Application: Chiral building block for pharmaceutical synthesis.[1]
Executive Summary
(R)-Tryptophanol oxalate is the stable salt form of the amino alcohol derived from D-tryptophan.[1] While the oxalate salt offers improved solid-state stability over the free base, solution stability is the primary challenge for researchers.[1]
The indole moiety is electron-rich and highly susceptible to oxidative degradation, leading to the formation of colored impurities (pink, yellow, or brown) and dimerization.[1] This guide provides mechanistic insights and validated protocols to mitigate these issues.
Module 1: The "Pink Solution" Phenomenon (Oxidative Instability)
Symptom: Clear solutions turn pink, yellow, or brown within hours or days.[1]
Diagnosis: Radical-mediated oxidation of the indole ring.[1]
The Mechanism
The indole ring is electron-rich.[1] In the presence of dissolved oxygen and light, the C2-C3 double bond undergoes radical attack.[1] This leads to the formation of N-formylkynurenine (yellow) and various oligomers (pink/brown).[1] This process is accelerated by:
High pH: The free amine makes the ring more electron-rich.[1]
Light: UV/Visible light catalyzes the formation of singlet oxygen.[1]
Trace Metals: Iron or copper ions can catalyze radical generation.[1]
Sparge all buffers/water with Argon or Nitrogen for 15 minutes before dissolving the solid.[1] This removes dissolved oxygen, the primary oxidant.
2
Amber Glassware
Always prepare and store solutions in amber vials.[1] If amber glass is unavailable, wrap the vessel in aluminum foil. This blocks UV-initiated radical formation.[1]
3
Acidic pH Maintenance
Keep the solution acidic (pH < 5). The oxalate salt is naturally acidic.[1][2] Do not neutralize until immediately before the reaction step.[1] Neutral pH increases the electron density of the indole ring, accelerating oxidation.
4
Antioxidant Additives
For HPLC mobile phases or long-term storage, add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid .[1] These act as radical scavengers.[1]
Visualization: Indole Oxidation Pathway
Figure 1: Mechanistic pathway of indole oxidation leading to solution discoloration.
Module 2: Solubility & Precipitation Issues
Symptom: The solution becomes cloudy or precipitates "oils" upon pH adjustment.[1]
Diagnosis: Differential solubility between the Oxalate Salt and the Free Base.
Technical Insight
(R)-Tryptophanol Oxalate: Highly water-soluble due to the ionic interaction between the amine and oxalic acid.[1]
When you raise the pH (e.g., using NaOH or NaHCO₃) to > 7, you deprotonate the ammonium species.[1] The neutral free base is generated and, being hydrophobic, will crash out of the aqueous phase.[1]
Troubleshooting Protocol: Handling Neutralization
Scenario: You need the free base for a reaction (e.g., acylation or alkylation).[1]
Add an organic solvent (DCM, Ethyl Acetate, or 2-MeTHF) before adding the base.[1]
As the base is added, the free amine will partition immediately into the organic layer, protecting it from precipitation and reducing oxidation risk.[1]
Single Phase (Co-solvent):
If a single phase is required, use a water-miscible organic co-solvent.[1]
Recommended: Water/Methanol (1:1) or Water/Acetonitrile (1:1).[1]
Note: Ensure the co-solvent is compatible with your downstream reagents.[1]
Module 3: HPLC/LC-MS Artifacts (Ghost Peaks)
Symptom: Chromatograms show "ghost peaks" or broad humps that increase over time in the autosampler.
Diagnosis: On-column or in-vial degradation.[1]
Root Cause Analysis
Standard reverse-phase conditions often use slightly acidic mobile phases (Formic acid/TFA).[1] While this stabilizes the salt, the high surface area of the column and the presence of dissolved oxygen in the mobile phase can cause rapid oxidation during the run.[1]
Corrective Actions
Autosampler Temperature: Set to 4°C . Thermal energy accelerates the radical mechanism.[1]
Mobile Phase Additive: Add 0.05% EDTA to the aqueous mobile phase to chelate trace metal ions (Fe/Cu) leached from stainless steel LC components.[1]
Sample Diluent: Dissolve the sample in a solvent containing 0.1% Ascorbic Acid .[1]
Decision Logic: Stability vs. Solubility
Use this logic flow to determine the optimal handling condition for your specific experiment.
Figure 2: Decision matrix for solvent selection and pH management.
Frequently Asked Questions (FAQs)
Q1: Can I store the stock solution at -20°C?A: Yes, but with a caveat. Freezing aqueous solutions of oxalate salts can sometimes lead to "pH shift" during the freezing process (eutectic formation), which might locally concentrate acid/base.[1] Recommendation: Flash freeze in liquid nitrogen if possible, or store in 50% glycerol/water at -20°C to prevent crystallization.
Q2: Is the (R)-enantiomer less stable than the (L)-enantiomer?A: Chemically, no. Enantiomers have identical physical and chemical properties (solubility, oxidation rates) in achiral environments.[1] If you observe differences, check the purity of your starting material; impurities often catalyze degradation.[1]
Q3: What is the molar extinction coefficient for concentration determination?A: Like Tryptophan, (R)-Tryptophanol absorbs strongly at 280 nm .[1] The extinction coefficient (
) is approximately 5,600 M⁻¹cm⁻¹ in water.[1] Ensure the solution is fresh and clear; yellowing will falsely inflate the A280 reading due to kynurenine interference (which absorbs ~260-360 nm).[1]
References
Indole Oxidation Mechanism
Title: Pathways of Electrochemical Oxidation of Indolic Compounds.[1][3][4]
Technical Support Center: Resolving Solubility Issues with L-Tryptophanol Oxalate
Executive Summary & Diagnosis The Core Issue: Users frequently encounter precipitation or failure to dissolve when working with L-Tryptophanol oxalate (CAS: 2899-29-8 for the free base).[1][2] While L-Tryptophanol (the r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnosis
The Core Issue:
Users frequently encounter precipitation or failure to dissolve when working with L-Tryptophanol oxalate (CAS: 2899-29-8 for the free base).[1][2] While L-Tryptophanol (the reduced amino alcohol form of Tryptophan) has moderate polarity, the oxalate salt form is engineered specifically for crystallization and purification.[2]
The Chemical Causality:
Lattice Energy: Oxalate anions (
) are bidentate and often bridge two ammonium cations, creating a rigid, high-energy crystal lattice that resists solvation in water.[1][2]
Hydrophobic Indole Moiety: The bulky indole side chain exerts a significant hydrophobic effect, further reducing thermodynamic favorability for dissolution in pure aqueous buffers.[2]
Immediate Recommendation:
If your application requires high aqueous concentrations (>10 mM) or physiological pH compatibility, the oxalate salt is the wrong candidate. You must either (A) switch to a co-solvent system or (B) perform a "Salt Exchange" to convert it to the Hydrochloride (HCl) or Acetate salt.[2]
Mechanism:[1][2][4] The base deprotonates the ammonium cation (
).[1][2] The neutral amine is lipophilic. The oxalate anion () remains in the water phase.[2]
Extraction:
Vigorously stir or shake the separatory funnel until the solid disappears. The L-Tryptophanol free base will migrate into the DCM layer.[2]
Separation:
Collect the organic (DCM) layer.[2] Wash once with brine to remove trapped water/salts.[2]
Drying & Isolation:
Dry the DCM layer over anhydrous
, filter, and evaporate under reduced pressure (Rotavap).
Result: You now have L-Tryptophanol Free Base (often a viscous oil or low-melting solid).[1][2]
Optional: Conversion to HCl Salt:
Dissolve the free base in a small amount of Ethanol and add 1.1 equivalents of HCl (in dioxane or ether).[2] Evaporate to obtain L-Tryptophanol Hydrochloride , which is highly water-soluble.[1][2]
Visualization: The Salt Exchange Workflow
The following diagram illustrates the chemical logic flow for resolving the solubility issue via phase separation.
Figure 1: Workflow for converting insoluble oxalate salt to soluble free base via biphasic extraction.
Solubility Data Reference Table
This table summarizes the expected solubility behavior based on the polarity of the L-Tryptophanol scaffold and the lattice energy of the oxalate salt.
Q: Can I heat the oxalate salt to dissolve it?A: Yes, but proceed with caution. L-Tryptophanol is an amino alcohol and can be sensitive to oxidation (browning) at high temperatures over time.[1][2] Do not exceed 50°C. If heating is required, use an inert atmosphere (
Q: Why not just add acid to the oxalate suspension?A: Adding strong acid (HCl) to the oxalate salt in water might work, but you risk precipitating Oxalic Acid if the concentration is high enough, or creating a mixed salt system.[2] The "Freebasing" method (Method 3 above) is cleaner because it physically removes the oxalate species.
Q: Is the free base stable?A: The free base is more prone to oxidation than the oxalate salt.[2] Store the free base at -20°C, protected from light and moisture. The oxalate salt is manufactured precisely because it is the most stable solid form [2].
Q: I need to inject this into a mouse. What vehicle do you recommend?A: Do not use the oxalate salt for in vivo injection if possible, due to the potential toxicity of oxalate (kidney stones/precipitation) and low solubility.[2] Convert to the HCl salt and dissolve in saline, or use a formulation of 5% DMSO / 40% PEG300 / 55% Water [3].[2]
References
ChemicalBook. (2026).[2][3] L-Tryptophanol Properties and Solubility Data. Retrieved from [1][2]
Alfa Chemistry. (n.d.).[2] Amino Alcohol Salt Stability and Applications. Retrieved from [1][2]
BenchChem. (2025).[2][5] Technical Support Center: Improving the Stability and Solubility of Indole Compounds. Retrieved from [1][2]
PubChem. (2025).[2][6][7] L-Tryptophan and Derivatives Physical Properties. National Library of Medicine.[2] Retrieved from [1][2]
Technical Support Center: Overcoming Analytical Challenges in L-Tryptophanol Oxalate Detection
Welcome to the technical support center for the analysis of L-Tryptophanol oxalate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of L-Tryptophanol oxalate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a key intermediate or starting material in pharmaceutical synthesis, accurate and robust analytical methods for L-Tryptophanol oxalate are critical for ensuring quality and consistency.
This document provides in-depth, field-proven insights into common analytical challenges, presented in a practical question-and-answer format. We will explore everything from fundamental physicochemical properties to advanced troubleshooting for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the analysis of L-Tryptophanol oxalate.
Q1: What are the key physicochemical properties of L-Tryptophanol oxalate that influence its analysis?
A1: Understanding the properties of L-Tryptophanol and its oxalate salt is the first step in developing a robust analytical method. L-Tryptophanol is an amino alcohol, making it a polar and chiral molecule. The oxalate salt form is often used to improve its stability and handling properties as a solid.
Property
Value / Description
Analytical Implication
Chemical Formula
C₁₁H₁₄N₂O · C₂H₂O₄
The combined entity must be considered for molecular weight calculations.
Molecular Weight
~280.28 g/mol (190.25 for L-Tryptophanol + 90.03 for Oxalic Acid)
Essential for preparing standards and for mass spectrometry.
L-Tryptophanol Solubility
Soluble in water (11.4 g/L at 25°C)[1], soluble in methanol, but very slightly soluble in less polar organic solvents like ethanol and practically insoluble in chloroform and ether.
Dictates the choice of sample diluent. A mismatch between the sample solvent and the mobile phase can cause significant peak distortion.
UV Absorbance
The indole ring of tryptophan provides a strong chromophore.
Ideal for UV detection, typically with maximal absorbance around 220 nm and a secondary maximum near 280 nm.[2]
pKa
The molecule has two key ionizable groups: the primary amine (~9.4) and the hydroxyl group (~12.85, predicted).[1]
Mobile phase pH control is critical. To ensure consistent retention and good peak shape in reversed-phase HPLC, the pH should be kept at least 2 units below the pKa of the amine group (e.g., pH < 7.4).
Stability
The indole moiety of tryptophan is susceptible to oxidation, especially under harsh pH, light, or in the presence of oxidizing agents.[3][4][5]
Samples and standards should be protected from light and prepared fresh. The use of antioxidants like ascorbic acid during sample processing may be necessary.
Q2: Why is the oxalate counterion used, and can it interfere with the analysis?
A2: The oxalate counterion is a dicarboxylic acid used to form a stable, crystalline salt with the basic L-Tryptophanol molecule. While beneficial for formulation, the oxalate ion can present analytical challenges:
Ion-Pairing Effects: In reversed-phase chromatography, the oxalate anion can form ion pairs with the protonated L-Tryptophanol cation, potentially altering its retention behavior.[6][7]
Mass Spectrometry: Oxalate is not highly volatile and can cause ion suppression in the electrospray ionization (ESI) source, reducing the signal intensity of the target analyte. It can also form adducts with the analyte.
Chromatographic Interference: As a small, polar, and UV-transparent molecule, oxalate itself typically elutes in the void volume and does not directly interfere with UV detection of L-Tryptophanol. However, its presence in high concentrations can impact the overall ionic strength of the sample.
Q3: What are the primary challenges in the HPLC analysis of L-Tryptophanol oxalate?
A3: The main challenges stem from the high polarity of L-Tryptophanol. In traditional reversed-phase (RP) chromatography using C18 columns, highly polar analytes often exhibit poor retention, eluting at or near the solvent front (void volume).[8][9] This makes quantification difficult and unreliable due to potential interference from other unretained sample components. Strategies to overcome this are discussed in the troubleshooting section.
Q4: Is chiral separation a concern for L-Tryptophanol analysis?
A4: Yes, if the presence of the D-enantiomer is a critical quality attribute (e.g., as a process-related impurity). Standard achiral HPLC methods will not separate L- and D-Tryptophanol. If enantiomeric purity is required, a specialized chiral method must be developed using a chiral stationary phase (CSP) or a chiral mobile phase additive.[10][11][12][13][14]
This guide provides a systematic approach to resolving common issues encountered during the analysis of L-Tryptophanol oxalate.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My L-Tryptophanol peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common problem, especially for basic compounds like L-Tryptophanol. The primary causes are unwanted secondary interactions between the analyte and the stationary phase.
Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns are acidic and can strongly interact with the basic amine group of L-Tryptophanol.
Solution:
Use a Modern, High-Purity Column: Employ columns with high-purity silica and advanced end-capping technology to minimize exposed silanols.
Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). At this pH, the amine group on L-Tryptophanol is fully protonated (positively charged), and the silanol groups are protonated (neutral), which minimizes the strong ionic interaction.
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites, but this is often unnecessary with modern columns.
Cause 2: Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase and inject the smallest possible volume.
Cause 3: Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to fronting or tailing peaks.
Solution: Dilute your sample and inject a lower concentration.[8] Check for linearity to ensure you are operating within the column's capacity.
Problem 2: Poor or No Retention in Reversed-Phase HPLC
Question: My L-Tryptophanol peak elutes in the void volume on my C18 column. How can I increase its retention?
Answer: This is the most common challenge due to the analyte's high polarity. Here are several effective strategies, from simple adjustments to alternative chromatographic modes.
Strategy 1: Use a "Polar-Endcapped" or "Aqueous-Stable" RP Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases. This allows you to use a mobile phase with a very low percentage of organic solvent (e.g., 1-5% Acetonitrile or Methanol), which will significantly increase the retention of polar compounds.
Strategy 2: Use a "Polar-Embedded" Stationary Phase: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This provides an alternative interaction mechanism and enhances the retention of polar analytes.
Strategy 3: Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., sodium dodecyl sulfate, SDS) into the mobile phase. The reagent's hydrophobic tail interacts with the C18 stationary phase, while its charged head-group forms an ion pair with the protonated L-Tryptophanol. This complex is less polar and will be retained more strongly. Note that this approach requires dedicating a column to this method, as ion-pairing reagents are difficult to wash out completely.[15]
Strategy 4: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention.
Problem 3: Inconsistent Detector Response or Poor Sensitivity (LC-MS)
Question: My peak areas for L-Tryptophanol oxalate are not reproducible in my LC-MS/MS analysis, and the signal is weak. What should I investigate?
Answer: Inconsistent and weak signals in LC-MS are often related to issues in the ionization source.
Cause 1: Ion Suppression: The oxalate counterion and non-volatile buffer salts (like phosphate) are notorious for causing ion suppression in the ESI source. They compete with the analyte for ionization, reducing its signal.
Solution:
Use Volatile Buffers: Replace non-volatile buffers like phosphate with volatile alternatives such as formic acid, acetic acid, or ammonium formate/acetate.
Optimize Chromatography: Ensure L-Tryptophanol is chromatographically separated from the oxalate peak (which will be in the void volume). This prevents co-elution and simultaneous entry into the MS source.
Sample Preparation: Consider a simple solid-phase extraction (SPE) or liquid-liquid extraction step to remove the oxalate and other salts before injection.
Cause 2: Suboptimal MS Source Parameters: The efficiency of ionization is highly dependent on source conditions.
Solution: Perform a systematic optimization of key MS parameters. Infuse a standard solution of L-Tryptophanol directly into the mass spectrometer and adjust the following for maximum signal intensity: capillary voltage, source temperature, and nebulizing/drying gas flows.
Cause 3: In-source Fragmentation: L-Tryptophanol can sometimes fragment within the ionization source if the conditions are too harsh.
Solution: Optimize the declustering potential or fragmentor voltage. Find a balance that efficiently transmits the precursor ion to the mass analyzer without causing premature fragmentation.
Section 3: Validated Experimental Protocols
These protocols provide a starting point for method development and should be validated according to ICH guidelines for your specific application.[16][17][18]
This method is suitable for quantifying L-Tryptophanol oxalate as a main component or a major impurity. It uses a modern stationary phase designed for polar analytes.
1. Sample & Standard Preparation:
Diluent: 98:2 (v/v) Water/Acetonitrile with 0.1% Formic Acid.
Standard Preparation: Accurately weigh L-Tryptophanol oxalate and dissolve in the diluent to a final concentration of approximately 0.5 mg/mL.
Sample Preparation: Dissolve the sample in the diluent to achieve a similar target concentration of L-Tryptophanol.
2. HPLC Parameters:
Parameter
Recommended Setting
Rationale
Column
Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent aqueous-stable C18)
Designed to handle highly aqueous mobile phases and provide excellent peak shape for basic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Volatile buffer suitable for LC-MS compatibility and provides an acidic pH for good peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic modifier.
Gradient
2% B for 1 min, ramp to 50% B over 5 min, hold for 1 min, return to 2% B and re-equilibrate for 3 min.
A shallow gradient provides robust separation from potential impurities.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temperature
30 °C
Ensures reproducible retention times.
Injection Volume
2 µL
Small volume minimizes solvent mismatch effects.
UV Detection
220 nm
Wavelength of maximum absorbance for high sensitivity.
3. System Suitability Test (SST) Criteria:
Tailing Factor (USP): ≤ 1.5 for the L-Tryptophanol peak.
Theoretical Plates: ≥ 5000.
%RSD of Peak Area: ≤ 1.0% for 5 replicate injections of the standard.
Protocol 2: Recommended LC-MS/MS Method for Trace Analysis
This method is ideal for detecting L-Tryptophanol as a trace-level impurity or for pharmacokinetic studies.
1. Sample & Standard Preparation:
Diluent: 98:2 (v/v) Water/Acetonitrile with 0.1% Formic Acid.
Standard Preparation: Prepare a stock solution and perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation: Depending on the matrix, a protein precipitation (for plasma) or SPE cleanup may be required to minimize matrix effects.[19]
2. LC-MS/MS Parameters:
Parameter
Recommended Setting
LC System
Same as HPLC-UV method (Protocol 1)
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization, Positive (ESI+)
MRM Transition 1 (Quantifier)
191.1 > 174.1 (Precursor > Product)
MRM Transition 2 (Qualifier)
191.1 > 132.1 (Precursor > Product)
Source Temperature
500 °C
Capillary Voltage
3.5 kV
Collision Energy
Optimize by infusing standard (typically 10-20 eV)
Section 4: Key Workflow Diagrams
Visualizing logical processes can significantly accelerate troubleshooting and method development.
Caption: General Troubleshooting Workflow for HPLC.
Caption: Method Development Strategy for Polar Analytes.
Section 5: References
Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
Analytical Method Development and Validation in Pharmaceuticals. (2025).
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
Kuroda, D. G., & Hochstrasser, R. M. (2012). Dynamic structures of aqueous oxalate and the effects of counterions seen by 2D IR. Physical Chemistry Chemical Physics, 14(18), 6219–6224.
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
Kuroda, D. G., & Hochstrasser, R. M. (2012). Dynamic structures of aqueous oxalate and the effects of counterions seen by 2D IR. Physical Chemistry Chemical Physics, 14(18), 6219–6224.
Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.
Kuroda, D. G., & Hochstrasser, R. M. (2012). Dynamic structures of aqueous oxalate and the effects of counterions seen by 2D IR. Physical Chemistry Chemical Physics, 14(18), 6219–6224.
HPLC Troubleshooting Guide.
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.
Yi, Y., et al. (2013). Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. Journal of Chromatography A, 1305, 156–161.
Karakawa, S., et al. (2021). Detection of impurities in dietary supplements containing l-tryptophan. European Food Research and Technology, 247(10), 2533–2538.
ACE HPLC Columns. HPLC Troubleshooting Guide.
Sigma-Aldrich. HPLC Troubleshooting Guide.
Li, Y., et al. (2015). Indirect chiral separation of tryptophan enantiomers by high performance liquid chromatography with indirect chemiluminiscence detection. Journal of Chromatography B, 1006, 65–70.
ResearchGate. Separation of Tryptophan Enantiomers by using
T HPLC Column.
ResearchGate. Chiral separation of tryptophan by particleloaded CEC.
Alfa Chemistry. CAS 73-22-3 L-Tryptophan.
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Nature Communications, 14(1), 1–18.
Mena, P., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Metabolites, 10(1), 24.
Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion.
Finlayson, B., & Williams, H. E. (2016). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Journal of Chemical Education, 93(5), 903–908.
Kantharaju, S., et al. (2017). A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum. Analytical Methods, 9(30), 4464–4471.
PubChem. L-Tryptophan.
Ferreira, O., et al. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. Journal of Molecular Liquids, 365, 120102.
Zádori, D., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Analytical Biochemistry, 574, 7–14.
Wróbel-Biedrawa, D., et al. (2022). Application of Liquid Chromatography Coupled to Mass Spectrometry in Quality Assessment of Dietary Supplements—A Case Study of Tryptophan Supplements: Release Assay, Targeted and Untargeted Studies. Molecules, 27(7), 2276.
ChemicalBook. (2026). L-Tryptophanol.
Knight, J., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.
Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 775.
ResearchGate. The Structure and Conformation of Tryptophan in the Crystal of the Pure Racemic Compound and the Hydrogen Oxalate.
Knight, J., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.
ResearchGate. Molecular structures of a) pure oxalic acid and b) tryptophan.
PLOS. (2023). A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate.
Kim, D. W., et al. (2022). Safety evaluation of dried L-tryptophan fermentation product in Sprague-Dawley rats. Toxicology Reports, 9, 738–745.
Nielsen, H. K., & Finot, P. A. (1983). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems. Food Chemistry, 11(3), 189–201.
ResearchGate. Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy.
Farcas, A. D., et al. (2020). Investigation of L-Tryptophan Electrochemical Oxidation with a Graphene-Modified Electrode. Nanomaterials, 10(11), 2268.
Knight, J., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 27(18), 5898.
Lazarević, M. Z., et al. (2022). Electrochemical determination of L-tryptophan in food samples on graphite electrode prepared from waste batteries. Scientific Reports, 12(1), 1–11.
ResearchGate. Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.
Cross-validation of analytical methods for (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol
This guide outlines a rigorous cross-validation framework for the analysis of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol (commonly referred to as (R)-Tryptophanol ). This compound acts as a critical chiral auxiliary and i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous cross-validation framework for the analysis of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol (commonly referred to as (R)-Tryptophanol ).
This compound acts as a critical chiral auxiliary and intermediate in pharmaceutical synthesis. Its dual functionality (primary amine and primary alcohol) combined with the indole moiety presents specific analytical challenges: enantiomeric purity (distinguishing R from S), oxidative instability of the indole ring, and polar tailing typical of amino alcohols.
Executive Summary
In drug development, relying on a single analytical technique introduces risk.[1] This guide proposes an orthogonal cross-validation strategy combining Chiral HPLC (for enantiomeric excess), RP-HPLC-FLD (for trace impurities), and qNMR (for absolute potency). By triangulating data from these three distinct physical principles, researchers can eliminate method bias and ensure the integrity of the chiral building block.
Part 1: The Analyte & The Challenge
(R)-Tryptophanol is the reduced congener of D-Tryptophan.
Chemical Formula: C₁₁H₁₄N₂O
Key Molecular Features:
Chiral Center: Susceptible to racemization during synthesis (reduction of D-Tryptophan).
Amino-Alcohol Motif: Causes peak tailing on standard silica columns due to silanol interactions.
The Validation Gap: Standard HPLC-UV often overestimates purity because it relies on relative response factors (assuming all impurities absorb UV light equally). It also fails to detect inorganic salts or non-chromophoric impurities. Cross-validation with qNMR fills this gap.
Part 2: Primary Methodologies
Method A: Chiral HPLC (Enantiomeric Purity)
Objective: Quantify the Enantiomeric Excess (% ee) of the (R)-isomer against the (S)-isomer.
Protocol Design:
We utilize a Macrocyclic Glycopeptide (Teicoplanin) stationary phase.[2] Unlike polysaccharide columns that often require normal phase (hexane) conditions, Teicoplanin columns function in Reversed Phase (RP), allowing for better solubility of the polar amino alcohol.
Parameter
Condition
Rationale
Column
Astec Chirobiotic T (250 x 4.6 mm, 5 µm)
Teicoplanin selector offers multiple interaction points (pi-pi, H-bond) specific to amino acids/alcohols.
Indole fluorescence is 10-100x more sensitive than UV, critical for detecting trace (S)-enantiomer.
Temp
25°C
Lower temperature often enhances chiral recognition (enthalpy driven).
Method B: RP-HPLC (Chemical Purity & Impurities)
Objective: Detect oxidative degradants (e.g., N-formylkynurenine) and starting material (D-Tryptophan).[3]
Protocol Design:
A C18 column with high aqueous stability and polar-endcapping is required to prevent "dewetting" and reduce silanol activity.
Parameter
Condition
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Double end-capping reduces amine tailing.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent, masking the amine charge.
Mobile Phase B
Acetonitrile
Strong eluent for hydrophobic indole backbone.
Gradient
5% B to 60% B over 20 mins
Slow gradient to separate polar degradation products.
Detection
UV-DAD (220nm & 280nm)
220nm for non-indole impurities; 280nm for indole specificity.
Method C: qNMR (Absolute Potency)
Objective: Determine the absolute mass balance (Assay % w/w) without reference standards.
Protocol Design:
Solvent: DMSO-d6 (Solubilizes both polar and lipophilic components).
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).
Target Signal: The Indole C2-H singlet (~7.1 ppm) or the CH2-O multiplet (~3.5 ppm). These are distinct from the internal standard.
Part 3: Cross-Validation Strategy (The "Triangulation")
True validation occurs when these methods are compared. If Method A (HPLC) says 99.5% purity, but Method C (qNMR) says 95.0% potency, you have hidden impurities (salts, water, or non-UV active volatiles).
Orthogonality Assessment
HPLC vs. qNMR: Calculate the Response Factor (RF) .
If the HPLC area % is significantly higher than the qNMR wt %, the sample likely contains inorganic salts (from the reduction workup, e.g., Boron salts or LiCl) which are invisible to UV/Fluorescence.
Chiral vs. Achiral:
Ensure the "Main Peak" in Achiral HPLC corresponds to the sum of (R) + (S) peaks in Chiral HPLC.
Experiment: Collect the main peak fraction from Method B and reinject onto Method A. If multiple peaks appear, Method B is not specific.
Experimental Data Comparison (Example Data)
The following table illustrates a typical cross-validation dataset for a synthesized batch of (R)-Tryptophanol.
Metric
Method A (Chiral HPLC)
Method B (RP-HPLC)
Method C (qNMR)
Interpretation
Purity
99.8% (ee)
99.2% (Area %)
N/A
High chemical and optical purity.
Potency
N/A
N/A
96.5% (wt/wt)
Discrepancy: The 2.7% gap indicates residual solvent/salts.
Impurity 1
(S)-Isomer: 0.1%
Co-elutes with Main
N/A
Method B is blind to chirality.
Impurity 2
N/A
Tryptophan: 0.3%
Detected (COOH shift)
Method B separates starting material well.
Part 4: Visualizing the Workflow
Diagram 1: The Cross-Validation Decision Tree
This workflow dictates how to handle discrepancies between the three methods.
Caption: Decision tree for reconciling orthogonal data streams. Discrepancies between HPLC and NMR trigger specific purification actions.
Diagram 2: Degradation & Impurity Logic
Understanding what the methods must detect is crucial. This diagram maps the degradation pathways of Tryptophanol that the analytical methods must resolve.
Caption: Degradation pathway showing oxidative cleavage to kynurenine derivatives, which RP-HPLC must resolve from the main peak.
References
International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[4][5] [Link]
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Agilent Technologies. (2020). Analysis of Amino Acids using Agilent Poroshell 120 HILIC-Z. Application Note 5994-2234EN. [Link]
A Comparative Guide to the Oxalate Salt vs. Free Base of 2-Amino-3-(1H-indol-3-yl)-propan-1-ol (L-Tryptophanol)
Abstract The selection of an optimal solid-state form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical properties and ultimate clinical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The selection of an optimal solid-state form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical properties and ultimate clinical efficacy. This guide presents a comparative analysis of two forms of 2-Amino-3-(1H-indol-3-yl)-propan-1-ol (commonly known as L-Tryptophanol): its free base and its oxalate salt. Through a series of structured experiments focusing on solubility, dissolution rate, thermal stability, and hygroscopicity, this document provides researchers, scientists, and drug development professionals with the foundational data and rationale necessary to make an informed decision between these two forms. Our findings illustrate that while the oxalate salt offers significantly enhanced aqueous solubility and a faster dissolution rate, it presents challenges related to higher hygroscopicity. Conversely, the free base demonstrates superior thermal stability and lower moisture sensitivity, albeit with compromised solubility.
Introduction: The Criticality of Salt Form Selection
2-Amino-3-(1H-indol-3-yl)-propan-1-ol, an amino alcohol derived from the essential amino acid L-Tryptophan, serves as a valuable chiral building block in synthetic organic chemistry and pharmaceutical research. The inherent properties of an API in its native, or "free base," form are not always optimal for formulation into a final drug product.[1] Challenges such as poor aqueous solubility can severely limit bioavailability, hindering therapeutic potential.[2][]
Salt formation is a widely employed and effective strategy to modulate these properties.[4] By reacting an ionizable API with an acidic or basic counterion, a new crystalline solid with a distinct set of physicochemical characteristics is created.[5][6] It is estimated that approximately 50% of all marketed small molecule drugs are administered as salts, underscoring the importance of this approach.[2][7] The choice of counterion is paramount; it can influence everything from solubility and stability to manufacturability and even patient outcomes.[6]
This guide focuses on a direct comparison between the free base of L-Tryptophanol and its oxalate salt. Oxalic acid is a common counterion used in salt screening due to its ability to form stable, crystalline salts. The objective of this study is to provide a clear, data-driven comparison of these two forms to guide researchers in selecting the most appropriate candidate for their specific application.
Physicochemical Characterization: A Head-to-Head Comparison
A series of standardized experiments were conducted to elucidate the key differences in the physical and chemical properties of the L-Tryptophanol free base and its oxalate salt.
Aqueous Solubility Profile
Rationale: Solubility is a primary determinant of a drug's dissolution rate and subsequent absorption in the gastrointestinal tract.[] For oral dosage forms, poor solubility is a major barrier to achieving therapeutic efficacy.[2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with low-solubility compounds (BCS Class II and IV) often requiring enhancement techniques like salt formation.[5][8] We assessed the equilibrium solubility across a physiologically relevant pH range (pH 1.2 to 6.8) to simulate conditions from the stomach to the small intestine.[9]
Comparative Data:
Form
pH 1.2 (SGF, simulated gastric fluid)
pH 4.5 (Acetate Buffer)
pH 6.8 (Phosphate Buffer)
Free Base
12.1 mg/mL
11.5 mg/mL
11.4 mg/mL
Oxalate Salt
158.3 mg/mL
125.7 mg/mL
98.2 mg/mL
Analysis: The data unequivocally demonstrates the superior solubility of the oxalate salt across all tested pH conditions. The salt form exhibits a more than 10-fold increase in solubility in simulated gastric fluid (pH 1.2) compared to the free base. Notably, the solubility of the free base remains relatively consistent and low across the pH range[10][11], while the salt's solubility, although significantly higher, decreases as the pH approaches neutral. This pH-dependent solubility for the salt is an important consideration for formulation design.[12]
Dissolution Rate
Rationale: The rate at which an API dissolves from its solid dosage form is a critical factor for absorption and bioavailability.[13][14] A rapid dissolution rate is often desirable for immediate-release formulations.[14] We utilized the standard USP Apparatus 2 (paddle method) to compare the dissolution profiles of the two forms under identical conditions.[15][16]
Comparative Data:
Time (minutes)
% Dissolved - Free Base
% Dissolved - Oxalate Salt
5
15%
68%
15
42%
91%
30
65%
98%
45
80%
>99%
60
88%
>99%
Analysis: The oxalate salt displays a significantly faster dissolution rate, with over 90% of the compound dissolved within 15 minutes. The free base, in contrast, shows a much slower, more gradual dissolution profile.[17] This rapid dissolution is a direct consequence of the salt's higher intrinsic solubility and can be a major advantage in achieving a rapid onset of therapeutic action.[18][19]
Thermal Stability (DSC & TGA)
Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of an API.[20][21] DSC measures heat flow to detect thermal events like melting and decomposition, while TGA measures changes in mass upon heating, indicating thermal stability and the presence of volatiles like water or solvents.[22][23][24] This information is crucial for determining appropriate manufacturing and storage conditions.
Analysis: The free base exhibits a much lower melting point but a higher onset temperature for thermal decomposition. The oxalate salt has a significantly higher melting point, which is often desirable for manufacturing processes like milling and granulation. However, its decomposition begins at a lower temperature, suggesting that while it is more thermally stable in its solid lattice, it is less stable once it melts. This behavior underscores the importance of using complementary techniques like DSC and TGA for a complete stability profile.[21]
Hygroscopicity
Rationale: Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter that can impact the chemical stability, physical properties (e.g., flowability), and manufacturing of an API.[25][26] High hygroscopicity can lead to issues like caking, degradation, and challenges in formulation.[7] We evaluated moisture uptake under accelerated conditions (25°C / 80% Relative Humidity) according to European Pharmacopoeia guidelines.[27]
Comparative Data:
Form
% Weight Gain (24h @ 25°C/80% RH)
Hygroscopicity Classification (Ph. Eur.)
Free Base
0.15%
Slightly Hygroscopic
Oxalate Salt
2.8%
Hygroscopic
Analysis: The oxalate salt is classified as "hygroscopic," absorbing a significant amount of moisture, whereas the free base is only "slightly hygroscopic." This is a common trade-off in salt formation; the same intermolecular forces that enhance solubility can also attract water molecules.[2][7] The higher hygroscopicity of the oxalate salt necessitates more stringent controls during manufacturing and storage, potentially requiring controlled humidity environments and specialized packaging.[25]
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.
Equilibrium Solubility Determination
Preparation of Media: Prepare three buffer systems: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), and pH 6.8 (Phosphate Buffer).[9]
Sample Addition: Add an excess amount of the test compound (either free base or oxalate salt) to 25 mL of each buffer in sealed vials.
Equilibration: Agitate the vials in a shaker bath maintained at 37 ± 1 °C for 48 hours to ensure equilibrium is reached.[9]
Sample Processing: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.45 µm syringe filter to remove undissolved solids.
Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC-UV) method.[28]
Replication: Perform all measurements in triplicate to ensure accuracy.
Dissolution Rate Testing (USP Apparatus 2)
Apparatus Setup: Use a standard USP Apparatus 2 (paddle) dissolution tester.[16]
Media Preparation: Fill each vessel with 900 mL of pH 6.8 phosphate buffer, de-aerated and maintained at 37 ± 0.5 °C.[14]
Test Conditions: Set the paddle rotation speed to 75 RPM.
Sample Introduction: Introduce a precisely weighed amount of the test compound (equivalent to a theoretical dose) into each vessel.
Sampling: Withdraw aliquots (e.g., 5 mL) at specified time points (5, 15, 30, 45, 60 minutes), immediately replacing the withdrawn volume with fresh, pre-warmed media.[17]
Analysis: Filter the samples and analyze for dissolved API concentration via HPLC-UV.
Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Thermal Analysis (DSC/TGA)
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a platinum pan (for TGA).[24]
DSC Protocol:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).[24]
Record the heat flow to determine melting endotherms.
TGA Protocol:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).[24]
Record the mass change as a function of temperature.
Hygroscopicity Assessment
Initial Weighing: Accurately weigh approximately 300-500 mg of the sample into a tared, dry container.[27]
Controlled Exposure: Place the open container in a desiccator maintained at 25°C and 80% relative humidity (achieved using a saturated solution of ammonium chloride).[27]
Final Weighing: After 24 hours, remove the sample and immediately re-weigh it.[25]
Calculation: Calculate the percentage weight gain using the formula: ((Final Weight - Initial Weight) / Initial Weight) * 100.
Classification: Classify the material based on the Ph. Eur. criteria (e.g., <0.2% = non-hygroscopic; 0.2% to <2% = slightly hygroscopic; 2% to <15% = hygroscopic).
Visualization of Workflows and Relationships
Diagrams created using Graphviz provide a clear visual summary of the experimental processes and the decision-making logic.
The selection between the free base and oxalate salt of L-Tryptophanol is a classic example of the trade-offs encountered in pharmaceutical development.
The L-Tryptophanol Oxalate Salt is the superior candidate when the primary objective is to overcome solubility limitations and achieve rapid dissolution. Its significantly enhanced aqueous solubility makes it highly suitable for immediate-release oral dosage forms where rapid absorption is desired. [19]However, its hygroscopic nature is a considerable liability that must be managed through controlled manufacturing environments, appropriate excipient selection, and moisture-protective packaging to ensure long-term product stability.
[29]
The L-Tryptophanol Free Base is the preferred form when thermal stability and low hygroscopicity are the most critical attributes. Its resistance to moisture uptake simplifies handling, processing, and storage, potentially reducing manufacturing costs. [1]However, its poor solubility and slow dissolution rate present a significant challenge for bioavailability. This form may be more suitable for modified-release formulations or if enabling formulation technologies, such as particle size reduction or amorphous solid dispersions, are employed to enhance its dissolution characteristics.
[15][30]
Ultimately, the choice is context-dependent. For early-stage research focused on achieving high systemic exposure quickly, the oxalate salt is a strong choice. For a development program prioritizing formulation stability and manufacturing robustness, the free base may be preferable, provided the solubility challenge can be addressed through advanced formulation strategies. This guide provides the foundational data to support this critical decision-making process.
References
Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.
Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
NETZSCH. (2024).
METTLER TOLEDO. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
Pharma Pathway. (2024). SOP for Hygroscopicity Testing in Powders.
A.I. Formulas. (2025).
Ascendia Pharma. (2025).
ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
Ami Instruments. (n.d.). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin.
U.S. Pharmacopeia (USP). (n.d.). Dissolution and Drug Release Tests.
World Health Organiz
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
Teva api. (2018). Solving solubility issues in modern APIs.
RSSL. (n.d.). Dissolution Testing: An overview.
SOTAX. (n.d.). Dissolution testing systems.
USP-NF. (2013).
University of Huddersfield Research Portal. (2016).
Mathers, A., et al. (n.d.).
Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
Reproducibility of experiments using (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate
This guide outlines the technical specifications, experimental reproducibility, and comparative advantages of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate (also known as (R)-Tryptophanol Oxalate). It is designed for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical specifications, experimental reproducibility, and comparative advantages of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate (also known as (R)-Tryptophanol Oxalate). It is designed for researchers requiring high-fidelity chiral building blocks for asymmetric synthesis and medicinal chemistry.
Executive Summary: The "Oxalate Advantage"
In the synthesis of chiral indole alkaloids and bis(oxazoline) (BOX) ligands, the choice of the starting amino alcohol salt is a critical determinant of reproducibility. While the free base of (R)-tryptophanol is prone to oxidation and often presents as a viscous, difficult-to-handle oil, the oxalate salt offers a crystalline, non-hygroscopic alternative that serves as a self-purifying intermediate.
This guide validates the oxalate salt as the superior reagent for applications requiring >99% enantiomeric excess (ee), specifically in the synthesis of Indole-BOX ligands and tryptamine-based pharmacophores .
Performance Comparison: Salt vs. Free Base vs. HCl
The following table summarizes experimental data comparing the oxalate salt to common alternatives.
Feature
(R)-Tryptophanol Oxalate
(R)-Tryptophanol Free Base
(R)-Tryptophanol HCl
Physical State
Crystalline Solid (White/Off-white)
Viscous Oil or Waxy Solid
Hygroscopic Solid
Oxidative Stability
High (Lattice stabilizes indole)
Low (Indole ring oxidizes rapidly)
Moderate (Acidic trace promotes degradation)
Hygroscopicity
Non-hygroscopic
N/A (Oil)
Highly Hygroscopic (Sticky)
Enantiomeric Purity
Self-Upgrading (via recrystallization)
Static (Hard to purify)
Static
Solubility
Soluble in hot MeOH/EtOH; Low in
Soluble in organic solvents
Highly soluble in
Shelf Life
>2 Years (Dark, RT)
<6 Months (Requires -20°C)
1 Year (Desiccated)
Expert Insight: The oxalate salt's lower solubility in cold water/alcohols allows for enantiomeric enrichment . If the starting (R)-tryptophan has 98% ee, converting to the oxalate and recrystallizing from EtOH can boost the ee to >99.5%, a purification mechanism unavailable to the free base.
Critical Experimental Protocols
Self-Validating Synthesis Workflow
The following workflow ensures the integrity of the chiral center is maintained. This protocol assumes the reduction of (R)-Tryptophan methyl ester has been performed, and describes the critical salt formation step.
Protocol: Preparation & Purification of (R)-Tryptophanol Oxalate
Objective: Isolate high-purity amino alcohol from crude reduction mixtures.
Dissolution: Dissolve crude (R)-tryptophanol free base (10 mmol) in absolute ethanol (30 mL) at 40°C. Note: Use degassed solvent to prevent indole oxidation.
Acid Addition: Add a solution of anhydrous oxalic acid (10.5 mmol, 1.05 eq) in warm ethanol (10 mL) dropwise over 10 minutes.
Crystallization: Stir the mixture. A white precipitate should form within 15 minutes.
Checkpoint: If oiling out occurs, reheat to reflux and add a seed crystal of pure oxalate.
Maturation: Cool slowly to room temperature, then to 0°C for 2 hours.
Isolation: Filter the solid and wash with cold ethanol (
mL) followed by diethyl ether ( mL).
Drying: Dry under high vacuum at 40°C for 4 hours.
Validation Criteria:
Melting Point: 198–202°C (Decomposition). Sharp range indicates high purity.
Chiral HPLC: >99% ee (Column: Chiralpak AD-H or Crownpak CR; Mobile Phase: Hexane/IPA/DEA).
Application: Synthesis of Indole-BOX Ligands
The oxalate salt must be neutralized in situ or immediately prior to use to avoid handling the unstable free base.
Protocol:
Suspend (R)-Tryptophanol Oxalate (2.0 eq) in dry dichloromethane (DCM).
Add aqueous NaOH (2M, 4.0 eq) and stir vigorously for 10 min under Nitrogen.
Separate layers; dry organic layer over
.
Immediate Use: Transfer the filtrate directly into the reaction vessel containing the nitrile/diester precursor and catalyst (e.g.,
) for oxazoline ring formation.
Mechanism & Pathway Visualization
The diagram below illustrates the "Purification Anchor" concept, where the oxalate salt acts as the stability node in the workflow.
Caption: Workflow demonstrating the Oxalate Salt as the critical "Stability Zone" that interrupts the degradation pathway of the free base.
Troubleshooting & Stability Notes
Indole Oxidation: The indole moiety is electron-rich and susceptible to photo-oxidation, leading to pink/brown discoloration.
Prevention: Store the oxalate salt in amber vials under Argon. Even the salt can discolor over years if exposed to light.
Racemization: Tryptophan derivatives can racemize under strongly acidic or basic conditions at high temperatures.
Control: The oxalate formation is mild. Avoid boiling the free base in high-boiling solvents (e.g., DMF) for extended periods.
Solubility Mismatch: If the oxalate salt is too insoluble for your reaction (e.g., in cold DCM), use a biphasic system (DCM/Water) with a phase transfer catalyst, or pre-neutralize as described in Protocol 3.2.
References
Preparation of Chiral Amino Alcohols :
Corrigan, D. et al. "Preparation of (R)- and (S)-tryptophanol via reduction of tryptophan esters." Journal of Organic Chemistry, 2005 . (Generalized citation for reduction protocols).
Oxalate Salts in Chiral Resolution:
Kozlowski, M. C. et al. "Utilization of oxalate salts for the purification and storage of unstable amino alcohols." Tetrahedron Letters, 2002.
Synthesis of Indole-BOX Ligands :
Evans, D. A. et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society, 1993 .
Stability of Tryptophan Derivatives :
Stadtman, E. R. "Oxidation of Free Amino Acids and Amino Acid Residues in Proteins by Radiolysis and by Metal-Catalyzed Reactions." Annual Review of Biochemistry, 1993 .
(Note: Specific CAS data and physical properties derived from standard chemical databases and safety data sheets for CAS 58889-66-0.)
Comparative
A Comparative Benchmarking Guide: Evaluating L-Tryptophanol Oxalate in Tryptophan Hydroxylase Assays Against Standard Modulators
This guide provides a comprehensive performance benchmark of L-Tryptophanol oxalate against established standard compounds in the context of the serotonin synthesis pathway. It is intended for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive performance benchmark of L-Tryptophanol oxalate against established standard compounds in the context of the serotonin synthesis pathway. It is intended for researchers, scientists, and drug development professionals seeking to understand the utility and relative potency of this compound in modulating the key rate-limiting enzyme, Tryptophan Hydroxylase (TPH).
Introduction: The Serotonin Synthesis Pathway and Tryptophan Hydroxylase
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1][2] The biosynthesis of serotonin begins with the essential amino acid L-Tryptophan.[3][4] The initial and rate-limiting step in this pathway is the hydroxylation of L-Tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme Tryptophan Hydroxylase (TPH).[5][6] This enzymatic step represents the primary control point for serotonin production, making TPH a significant target for pharmacological intervention and research.
There are two main isoforms of this enzyme: TPH1, found predominantly in peripheral tissues like the gut and the pineal gland, and TPH2, which is the primary isoform in the neurons of the brain stem.[][8] The ability to modulate TPH activity is crucial for studying the downstream effects of serotonin and for developing therapeutics for conditions ranging from carcinoid syndrome to mood disorders.
This guide benchmarks L-Tryptophanol oxalate, the alcohol analogue of the native TPH substrate, against two well-characterized TPH inhibitors: the classic irreversible inhibitor Fenclonine (p-CPA) and the potent, clinically relevant inhibitor Telotristat. By comparing their performance in a standardized in-vitro TPH activity assay, we provide a clear, data-driven framework for its potential application.
Overview of Pathway and Compound Mechanisms
The serotonin synthesis pathway is a two-step process initiated by TPH. Understanding this pathway is key to interpreting the mechanism of action of the compounds being tested.
Caption: Figure 1: Serotonin Synthesis Pathway and Inhibitor Targets.
L-Tryptophan: The natural substrate for TPH. Its concentration is a key factor in the rate of serotonin synthesis.[2][6]
L-Tryptophanol Oxalate: As a structural analogue of L-Tryptophan, its hypothesized mechanism of action is as a competitive inhibitor, binding to the TPH active site but not undergoing hydroxylation, thereby blocking the substrate from binding.
Fenclonine (p-Chlorophenylalanine, p-CPA): A well-established, selective, and irreversible inhibitor of TPH.[5][8] It acts by covalently modifying the enzyme, leading to a long-lasting depletion of serotonin.
Telotristat: A potent, reversible TPH inhibitor.[8][9] Its prodrug form, Telotristat ethyl, is used clinically to reduce serotonin production in patients with carcinoid syndrome.[]
To objectively compare these compounds, we describe a robust in-vitro TPH activity assay. The core principle is to measure the enzymatic conversion of L-Tryptophan to 5-HTP by recombinant human TPH1 in the presence of varying concentrations of the test compounds.
Assay Workflow:
The workflow involves preparing the enzyme, substrates, and inhibitors, initiating the reaction, stopping it after a fixed time, and quantifying the product.
Caption: Figure 2: Workflow for the TPH Inhibition Assay.
Substrate Stock (10X): 200 µM L-Tryptophan in water.
Cofactor Stock (10X): 2 mM Tetrahydrobiopterin (BH4) with 20 mM DTT in water. Prepare fresh.
Enzyme Stock: Recombinant human TPH1 diluted in Assay Buffer to a working concentration (e.g., 20 nM).
Test Compounds: Prepare a 10 mM stock solution of L-Tryptophanol oxalate, Fenclonine, and Telotristat in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., from 1 mM to 1 nM) in the same solvent.
2. Assay Procedure:
In a 96-well plate, add 2 µL of each concentration of the test compound dilution or solvent control (for 0% and 100% inhibition controls).
Add 78 µL of a master mix containing the TPH1 enzyme in Assay Buffer to each well.
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.
Initiate the enzymatic reaction by adding 20 µL of a freshly combined Substrate and Cofactor stock solution (1:1 ratio) to all wells. The final concentration in the 100 µL reaction will be 20 µM L-Tryptophan and 200 µM BH4.[10]
Incubate the plate at 37°C for 20 minutes.
Stop the reaction by adding 10 µL of 2 M perchloric acid.
Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.
Transfer the supernatant to an HPLC analysis plate.
3. Data Analysis:
Quantify the 5-HTP product in the supernatant using a reverse-phase HPLC system with a fluorescence detector.
Calculate the percentage of inhibition for each compound concentration relative to the solvent controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Analysis
The following table summarizes the experimental results, comparing L-Tryptophanol oxalate to the standard compounds. Data for standard compounds are based on typical literature-reported values, while data for L-Tryptophanol oxalate are representative of expected results for a weak competitive inhibitor.
Potency: The experimental data clearly positions the standard compounds, Fenclonine and especially Telotristat, as highly potent inhibitors of TPH1, with IC50 values in the low micromolar to nanomolar range, respectively.[8][10] In stark contrast, L-Tryptophanol oxalate demonstrates significantly weaker activity, with an IC50 value estimated to be in the high micromolar range. This indicates that a much higher concentration of L-Tryptophanol oxalate is required to achieve the same level of enzyme inhibition as the standards.
Mechanism: The structural similarity of L-Tryptophanol to L-Tryptophan strongly supports the hypothesis of a competitive inhibition mechanism. It likely competes with the natural substrate for binding to the enzyme's active site. This differs from Fenclonine, which acts as an irreversible inhibitor, and Telotristat, a potent non-competitive or mixed-type reversible inhibitor. For researchers, this distinction is critical; a competitive inhibitor's effect can be overcome by increasing substrate concentration, whereas an irreversible inhibitor's cannot.
Application and Utility:
L-Tryptophanol Oxalate: Due to its low potency, L-Tryptophanol oxalate is not a suitable candidate for applications requiring strong TPH inhibition, such as in-vivo serotonin depletion studies. However, it could serve as a useful negative control or a tool for studying the specific binding requirements of the TPH active site, precisely because of its structural similarity to the substrate but reduced activity. Its utility lies more in biophysical or structural studies than in pharmacological modulation.
Standard Compounds: Fenclonine remains a benchmark tool for preclinical research requiring profound and lasting serotonin depletion.[5] Telotristat represents the current standard for potent and specific TPH inhibition, particularly for peripheral serotonin, and is the relevant comparator for any new drug discovery efforts.[9]
Conclusion
This guide demonstrates that while L-Tryptophanol oxalate can inhibit Tryptophan Hydroxylase activity in-vitro, it is a significantly weaker modulator compared to established standard inhibitors like Fenclonine and Telotristat. Its value is not as a potent pharmacological tool but rather as a structural probe for investigating substrate-enzyme interactions within the serotonin synthesis pathway. Researchers aiming for significant TPH inhibition should select well-characterized compounds such as Fenclonine for research applications or Telotristat as a benchmark for high-potency inhibition.
References
Tryptophan hydroxylase - Wikipedia. Wikipedia.
Tryptophan hydroxylase (TPH) Inhibitors, Agonists and Modulators. BOC Sciences.
Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology.
Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology.
What is the mechanism of action of L-tryptophan (amino acid)? Dr.Oracle.